Product packaging for Antituberculosis agent-8(Cat. No.:)

Antituberculosis agent-8

Cat. No.: B12403321
M. Wt: 452.4 g/mol
InChI Key: RJZWMLJLHAAMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antituberculosis agent-8 is a useful research compound. Its molecular formula is C25H19F3N2O3 and its molecular weight is 452.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H19F3N2O3 B12403321 Antituberculosis agent-8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H19F3N2O3

Molecular Weight

452.4 g/mol

IUPAC Name

8-fluoro-3-[3-fluoro-2-[3-[(6-fluoro-3-pyridinyl)methoxy]oxetan-3-yl]phenoxy]-2-methylquinoline

InChI

InChI=1S/C25H19F3N2O3/c1-15-21(10-17-4-2-6-19(27)24(17)30-15)33-20-7-3-5-18(26)23(20)25(13-31-14-25)32-12-16-8-9-22(28)29-11-16/h2-11H,12-14H2,1H3

InChI Key

RJZWMLJLHAAMJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CN=C(C=C5)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Novel Thiosemicarbazide Derivatives Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to a promising class of novel antituberculosis compounds: thiosemicarbazide derivatives. For the purpose of this guide, we will refer to a representative compound from this class as "Antituberculosis Agent-8."

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of new antitubercular agents with novel mechanisms of action.[1][2][3] Thiosemicarbazide derivatives have emerged as a promising class of compounds, demonstrating significant in vitro activity against various Mycobacterium species.[4][5][6] These compounds are often synthesized as analogs of existing drugs like Isoniazid, with modifications designed to enhance efficacy and overcome resistance mechanisms.[5][6] This guide will delve into the core aspects of the antitubercular activity of these agents, with a focus on their proposed mechanisms, the experimental methodologies used for their evaluation, and a summary of their biological activity.

Proposed Mechanism of Action

The precise mechanism of action for many novel thiosemicarbazide derivatives is still under investigation; however, several studies suggest that their antitubercular activity may stem from a multi-targeted approach. The thiol group within the thiosemicarbazide scaffold is believed to be crucial for its biological activity, potentially interacting with various enzymes and biological targets within the mycobacterial cell.[4]

One of the proposed molecular targets for some thiosemicarbazide derivatives is Mycobacterium tuberculosis glutamine synthetase (MtGS).[6] This enzyme plays a vital role in nitrogen metabolism, which is essential for the survival and pathogenesis of Mtb. Inhibition of MtGS would disrupt the bacterium's ability to synthesize key nitrogen-containing biomolecules.

Furthermore, by modifying existing antitubercular agents like Isoniazid with a thiosemicarbazide moiety, researchers aim to create hybrid molecules with a dual mode of action, potentially enhancing their efficacy and reducing the likelihood of resistance development.[5][6]

Quantitative Data: Antitubercular Activity

The in vitro antitubercular activity of novel thiosemicarbazide derivatives is typically determined by their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis and other mycobacterial species. The MIC is defined as the lowest concentration of the compound that inhibits 90% of bacterial growth.

Compound ClassRepresentative CompoundsTarget StrainMIC (µg/mL)Reference
N-acylhydrazone derivatives8b, 8e, 8fM. tuberculosis H37Rv12.5 - 50[7]
Isoniazid-Cyclic-Amine-Azachalcones12, 15, 17M. tuberculosis H37Rv4.85 - 9.54 µM[8]
1,4-Benzoxazin-2-one derivativesNot specifiedDrug-resistant M. tuberculosis2 - 8[9]
Pyridyl Chalcones14, 20, 21M. tuberculosis H37Rv8.9 - 28 µM[10]
Thiosemicarbazide derivatives2, 5M. smegmatis, M. H37Ra7.81 - 15.625[5][6]
Adamantyl)quinoline derivativesNot specifiedM. tuberculosis H37Rv6.25[4]

Experimental Protocols

The synthesis and evaluation of novel thiosemicarbazide derivatives involve a series of standardized experimental protocols.

A common method for the synthesis of these compounds involves the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate.

  • Step 1: Dissolve the selected pyridinecarboxylic acid hydrazide (0.01 mol) in methanol (15 mL).

  • Step 2: Add the corresponding isothiocyanate (0.01 mol) to the solution.

  • Step 3: The reaction mixture is then processed to isolate the final thiosemicarbazide derivative.[4][5][6]

  • Step 4: The synthesized compounds are purified, often by crystallization from a solvent like methanol.[6]

  • Step 5: The structure and purity of the final products are confirmed using analytical techniques such as FT-IR, Mass spectrometry, and NMR.[11]

The antitubercular activity of the synthesized compounds is assessed in vitro against various Mycobacterium strains.

  • Bacterial Strains: The most commonly used strain for primary screening is the virulent M. tuberculosis H37Rv. Other strains, including M. tuberculosis H37Ra, M. phlei, and M. smegmatis, may also be used.[5][6]

  • Culture Conditions: The mycobacterial strains are typically grown in Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase) at 37°C.[5]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method. The compounds are dissolved in a solvent like DMSO and then serially diluted in the culture medium in 96-well plates. The bacterial suspension is added to each well, and the plates are incubated. The MIC is recorded as the lowest concentration of the compound that shows no visible growth of the bacteria.

Visualizations

Caption: General workflow for the synthesis and biological evaluation of novel thiosemicarbazide derivatives.

G Agent8 This compound (Thiosemicarbazide Derivative) Mtb Mycobacterium tuberculosis Cell Agent8->Mtb Enters Cell MtGS Glutamine Synthetase (MtGS) Agent8->MtGS Inhibits Mtb->MtGS NitrogenMetabolism Nitrogen Metabolism MtGS->NitrogenMetabolism Essential for BacterialGrowth Bacterial Growth Inhibition MtGS->BacterialGrowth Disruption leads to NitrogenMetabolism->BacterialGrowth Required for

Caption: Proposed mechanism of action of "this compound" via inhibition of Glutamine Synthetase.

Conclusion

Thiosemicarbazide derivatives represent a versatile and promising scaffold for the development of new antituberculosis agents. Their potential to act on novel targets like MtGS, combined with the possibility of creating hybrid molecules with existing drugs, offers a viable strategy to combat drug-resistant tuberculosis. Further research, including detailed structure-activity relationship (SAR) studies, in vivo efficacy evaluations, and in-depth mechanistic investigations, is warranted to advance these compounds through the drug development pipeline.

References

Discovery and synthesis of novel quinoline derivatives as antitubercular agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Discovery, Synthesis, and Evaluation of Novel Quinoline Derivatives as Potent Antitubercular Agents

For: Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line antitubercular drugs ineffective, creating an urgent need for novel therapeutic agents. The quinoline core, a heterocyclic scaffold present in both natural and synthetic compounds, has proven to be a privileged structure in the development of potent antitubercular agents.[1][2] This technical guide provides an in-depth overview of the recent advancements in the discovery and synthesis of novel quinoline derivatives, their structure-activity relationships, mechanisms of action, and the experimental protocols crucial for their evaluation.

The Drug Discovery and Evaluation Workflow

The development of new antitubercular agents follows a structured pipeline, from initial concept to preclinical evaluation. This workflow ensures a systematic progression of candidate compounds, integrating chemical synthesis with rigorous biological testing to identify the most promising leads.

G cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Preclinical Development a Target Identification or Phenotypic Screening b Lead Identification (e.g., Quinoline Scaffold) a->b c SAR-guided Lead Optimization b->c d Chemical Synthesis of Derivatives c->d e Structural Confirmation (NMR, Mass Spec) d->e f In Vitro Anti-TB Screening (MABA Assay) e->f g Cytotoxicity Assay (e.g., MTT Assay) f->g h Intracellular Activity (Macrophage Model) g->h i Mechanism of Action Studies h->i j In Vivo Efficacy (Animal Models) h->j k ADMET Profiling j->k

Caption: Antitubercular Drug Discovery Workflow.

Synthesis of Novel Quinoline Derivatives

Numerous synthetic strategies have been developed to generate diverse libraries of quinoline derivatives for antitubercular screening.[3] A particularly successful class has been the 2-(quinolin-4-yloxy)acetamides. The synthesis generally involves a multi-step process, beginning with the construction of the quinoline core, followed by side-chain derivatization.

A representative synthetic approach involves the O-alkylation of a 4-hydroxyquinoline intermediate with a suitable 2-bromo-N-arylacetamide.[4] This method allows for significant diversity by varying the substituents on both the quinoline ring and the N-arylacetamide portion of the molecule.

Structure-Activity Relationships (SAR)

SAR studies are critical for optimizing the potency and drug-like properties of lead compounds. For antitubercular quinolines, specific substitutions on the core structure have been shown to dramatically influence activity.

SAR cluster_quinoline Quinoline Core cluster_substitutions Substituent Effects on Activity cluster_activity Biological Outcome quinoline_core Quinoline R2 R2 Position (e.g., -CF3, -CH3) R2->quinoline_core High_Activity Increased Potency (Low MIC) R2->High_Activity Optimal Substituents Low_Activity Decreased Potency (High MIC) R2->Low_Activity Suboptimal Substituents R4 R4 Position (e.g., -O-acetamide linker) R4->quinoline_core R4->High_Activity Optimal Substituents R4->Low_Activity Suboptimal Substituents R7 R7 Position (e.g., -Cl) R7->quinoline_core R7->High_Activity Optimal Substituents R7->Low_Activity Suboptimal Substituents Aryl Terminal Aryl Group (Hydrophobic substituents) Aryl->R4 Aryl->High_Activity Optimal Substituents Aryl->Low_Activity Suboptimal Substituents

Caption: Key Structure-Activity Relationships.

For many series, including the 2-(quinolin-4-yloxy)acetamides, small to moderate hydrophobic substituents on the terminal aryl ring enhance potency.[2][5] Conversely, bulky or strongly electron-withdrawing groups tend to reduce activity.[5] Modifications at other positions of the quinoline core also play a crucial role in determining the overall efficacy and pharmacological profile of the compounds.

Mechanisms of Action

Unlike the fluoroquinolone class of antibiotics that target DNA gyrase, many novel antitubercular quinolines exhibit different mechanisms of action. This is a significant advantage in combating drug-resistant strains. Two notable targets that have been identified for distinct quinoline series are KatG and Glutamate Kinase.

  • KatG Inhibition: Some quinoline-thiosemicarbazide hybrids have been found to inhibit the catalase-peroxidase enzyme KatG.[6][7] KatG is essential for Mtb to defend against oxidative stress and is also responsible for activating the frontline drug isoniazid. Inhibition of this enzyme represents a novel strategy for killing the bacillus.[7]

  • Glutamate Kinase Activation: In a unique mechanism, certain quinoline derivatives act as activators of glutamate kinase (GK), an enzyme involved in proline biosynthesis.[4] This hyperactivity leads to a proline-derived redox imbalance and the production of reactive oxygen species (ROS), ultimately causing bacterial cell death.[4]

MOA cluster_compound Quinoline Derivative cluster_target Bacterial Target cluster_effect Cellular Effect cluster_outcome Final Outcome Compound Novel Quinoline Derivative Target_GK Glutamate Kinase (GK) Compound->Target_GK Activates Target_KatG KatG Enzyme Compound->Target_KatG Inhibits Effect_ROS Redox Imbalance & ROS Production Target_GK->Effect_ROS Effect_Oxidative Inability to Neutralize Oxidative Stress Target_KatG->Effect_Oxidative Outcome Bacterial Cell Death Effect_ROS->Outcome Effect_Oxidative->Outcome

Caption: Diverse Mechanisms of Action.

Quantitative Data Presentation

The in vitro efficacy of novel compounds is primarily reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria. The selectivity of the compounds is often assessed by comparing the MIC against Mtb with the concentration that is cytotoxic to mammalian cells (e.g., IC₅₀ or CC₅₀).

Table 1: Antitubercular Activity of Representative Quinoline Derivatives
Compound IDModificationMIC (µg/mL) vs Mtb H37RvCytotoxicity (IC₅₀, µM) vs Vero CellsReference
Compound 5f 7-chloro-4-(2-(isonicotinoyl)hydrazinyl)3.12>100[8]
Compound 5e 7-chloro-4-(2-benzoylhydrazinyl)6.25>100[8]
Compound 7g Isoxazole side-chain0.77 µM>128[9][10]
Compound 13 Isoxazole side-chain0.95 µM>128[9][10]
Compound 5 Quinoline-thiosemicarbazide2.0Not Reported[6][7]
Q8b Isatin-tethered quinoline0.06>50 (HepG2)[10]
Lead Cmpd. 2-(quinolin-4-yloxy)acetamide0.80 µM>20 (HepG2 & Vero)[2][5]

Note: MIC values may be reported in µg/mL or µM. Direct comparison requires conversion. Data is compiled from multiple sources and represents a selection of promising compounds.

Detailed Experimental Protocols

Accurate and reproducible experimental methods are the bedrock of drug discovery. The following are detailed protocols for a representative synthesis and key biological assays.

Synthesis of 2-(Quinolin-4-yloxy)acetamides[4]

This procedure describes the O-alkylation of a 4-hydroxyquinoline with a 2-bromo-N-arylacetamide.

  • Preparation of 2-bromo-N-arylacetamides: To a solution of a substituted aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add bromoacetyl chloride (1.1 eq) dropwise at 0 °C. Add a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the bromoacetamide intermediate.

  • O-alkylation Reaction: To a solution of the appropriate 4-hydroxyquinoline (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and the 2-bromo-N-arylacetamide intermediate (1.2 eq).

  • Stir the mixture at room temperature for 18-24 hours.

  • Upon reaction completion, pour the mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-(quinolin-4-yloxy)acetamide derivative.

  • Confirm the structure using NMR and Mass Spectrometry.

Microplate Alamar Blue Assay (MABA) for MIC Determination[6][7][11]

This colorimetric assay is a widely used method for determining the MIC of compounds against Mtb.

  • Plate Preparation: In a sterile 96-well microplate, add 200 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.

  • Add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to the remaining wells.

  • Compound Dilution: Add 2 µL of the test compound (typically from a 100x stock in DMSO) to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the culture turbidity to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compound. Include a drug-free well as a growth control and a well with media only as a sterile control.

  • Incubation: Seal the plate with a breathable sealer or place it in a secondary container (e.g., a zip-lock bag) and incubate at 37 °C for 5-7 days.

  • Assay Development: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-incubate the plate for an additional 24 hours at 37 °C.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[7]

MTT Assay for Cytotoxicity[9]

This assay determines the effect of a compound on the viability of mammalian cells.

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or THP-1) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[9] Add 20-25 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.[9]

  • Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Carefully aspirate the medium from the wells. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 50% N,N-dimethyl formamide) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be calculated by plotting cell viability against the logarithm of the compound concentration.

References

"Antituberculosis agent-8" (Compound 9i) chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of a promising antitubercular candidate, designated as Antituberculosis agent-8, also referred to as Compound 9i. This document details its chemical structure, physicochemical properties, and known biological activities. Furthermore, it outlines the experimental methodologies for its synthesis and evaluation, based on established protocols for analogous compounds. While a definitive primary research article for this specific compound remains to be identified, this guide consolidates available data and provides a framework for its further investigation.

Chemical Structure and Properties

This compound (Compound 9i) is chemically identified as 2-(5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)phenol . Its structure is characterized by a central 1,3,4-thiadiazole ring, substituted with a phenol group at the 2-position and a 4-chloro-substituted phenylamino group at the 5-position.

Chemical Structure:

Chemical structure of 2-(5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)phenol

(Image Source: MedChemExpress)

Table 1: Physicochemical Properties of this compound (Compound 9i)

PropertyValueSource
Molecular Formula C₁₄H₁₀ClN₃OSPubChem
Molecular Weight 303.77 g/mol PubChem
CAS Number Not explicitly found for this specific compound. Precursor 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol has CAS 85003-78-7.[1]N/A
Appearance Likely a solid, based on related compounds.Inferred
Solubility Expected to be soluble in organic solvents like DMSO and DMF.Inferred

Biological Activity

Compound 9i has demonstrated notable in vitro activity against Mycobacterium tuberculosis. The primary reported activity is its minimum inhibitory concentration (MIC) against the H37Rv strain.

Table 2: In Vitro Antitubercular and Antifungal Activity of Compound 9i

OrganismStrainActivityValue
Mycobacterium tuberculosisH37RvMIC3.53 µM (1.6 µg/mL)
Aspergillus nigerN/AMIC62.50 µM
Candida albicansN/AMIC125 µM
Staphylococcus albusN/AMIC250 µM
Bacillus subtilisN/AMIC250 µM

Data sourced from MedChemExpress, which states they have not independently confirmed these values.

The antitubercular activity of related 1,3,4-thiadiazole derivatives has been extensively studied, with many compounds showing promising inhibition of M. tuberculosis.[2][3][4] The presence of a halogenated phenyl ring is often associated with enhanced antimicrobial activity.[2]

Experimental Protocols

While the specific experimental details for Compound 9i are not available in the public domain, the following protocols are based on established methodologies for the synthesis and evaluation of similar 2,5-disubstituted-1,3,4-thiadiazole derivatives.

Synthesis of 2-(5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)phenol (Compound 9i)

The synthesis of Compound 9i can be logically approached through a multi-step process, starting from readily available precursors. A plausible synthetic route is outlined below, based on the work of Mahendrasinh M. Raj et al. on the synthesis of the precursor 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol.

Step 1: Synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol

  • A mixture of 2-hydroxybenzoic acid and thiosemicarbazide is refluxed in the presence of a suitable dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.

  • The reaction mixture is then cooled and neutralized, leading to the precipitation of the crude product.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol to yield 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol.

Step 2: Synthesis of 2-(5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)phenol

  • The synthesized 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol is then reacted with 1-chloro-4-isothiocyanatobenzene in a suitable solvent, such as dimethylformamide (DMF) or ethanol.

  • The reaction is typically carried out at an elevated temperature to facilitate the formation of the thiourea linkage, followed by cyclization to the 2,5-disubstituted-1,3,4-thiadiazole.

  • The final product is isolated by precipitation and purified by recrystallization.

dot

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Synthesis of Compound 9i 2-Hydroxybenzoic_acid 2-Hydroxybenzoic acid Reflux_Dehydration Reflux with Dehydrating Agent 2-Hydroxybenzoic_acid->Reflux_Dehydration Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reflux_Dehydration Precursor 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol Reflux_Dehydration->Precursor Reaction Reaction in Solvent Precursor->Reaction 1-chloro-4-isothiocyanatobenzene 1-chloro-4-isothiocyanatobenzene 1-chloro-4-isothiocyanatobenzene->Reaction Compound_9i This compound (Compound 9i) Reaction->Compound_9i

Caption: Plausible synthetic workflow for this compound.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This method is a common and reliable technique for determining the MIC of compounds against M. tuberculosis.

  • Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is incubated at 37°C until it reaches the mid-log phase. The turbidity is adjusted to a McFarland standard of 1.0, and then diluted to the final inoculum size.

  • Compound Preparation: A stock solution of Compound 9i is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation and Incubation: The diluted mycobacterial suspension is added to each well containing the compound dilutions. The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a freshly prepared solution of Alamar Blue and Tween 80 is added to each well.

  • Reading and MIC Determination: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Compound 9i against a mammalian cell line (e.g., Vero cells or HepG2 cells) can be assessed using the MTT assay.

  • Cell Culture: The selected cell line is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Compound 9i (prepared in the culture medium from a DMSO stock) and incubated for 48-72 hours.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

dot

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Compound 9i Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antitubercular_Assay Antitubercular Activity (MABA) Characterization->Antitubercular_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Characterization->Cytotoxicity_Assay MIC_Determination MIC Determination Antitubercular_Assay->MIC_Determination IC50_Calculation IC50 Calculation Cytotoxicity_Assay->IC50_Calculation Putative_MoA Compound_9i This compound (Compound 9i) Target_Enzyme Putative Mycobacterial Target Enzyme Compound_9i->Target_Enzyme Cell_Wall Cell Wall Biosynthesis Inhibition Target_Enzyme->Cell_Wall DNA_Replication DNA Replication Inhibition Target_Enzyme->DNA_Replication Protein_Synthesis Protein Synthesis Inhibition Target_Enzyme->Protein_Synthesis Bacterial_Death Mycobacterial Cell Death Cell_Wall->Bacterial_Death DNA_Replication->Bacterial_Death Protein_Synthesis->Bacterial_Death

References

An In-depth Technical Guide to the Antimycobacterial Spectrum of Antituberculosis Agent-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutic agents. This document provides a comprehensive technical overview of "Antituberculosis agent-8," a novel compound with potent antimycobacterial activity. We detail its spectrum of activity against key mycobacterial species, outline the experimental protocols for its evaluation, and present its proposed mechanism of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the fight against tuberculosis.

Introduction

"this compound" (also referred to as Compound 9i) has emerged as a promising candidate in the search for new anti-TB drugs.[1] This synthetic molecule exhibits significant inhibitory effects against Mycobacterium tuberculosis (Mtb), the primary causative agent of tuberculosis.[1] This whitepaper will provide a detailed analysis of its in vitro efficacy, methodologies for its assessment, and a visual representation of its biological activity.

Antimycobacterial Spectrum of Activity

The in vitro activity of this compound was evaluated against a panel of mycobacterial and other microbial species to determine its spectrum of activity. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that inhibits the visible growth of a microorganism, was determined for each species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

MicroorganismStrainMIC (µM)
Mycobacterium tuberculosisH37Rv3.53[1]
Aspergillus niger-62.50[1]
Candida albicans-125[1]
Staphylococcus albus-250[1]
Bacillus subtilis-250[1]

Data presented is a summary of findings for this compound (Compound 9i).[1]

The data clearly indicates that this compound has potent and specific activity against Mycobacterium tuberculosis H37Rv, with significantly higher MIC values observed for other bacterial and fungal species.[1] This suggests a targeted mechanism of action against mycobacteria.

Experimental Protocols

Standardized and reproducible protocols are critical for the evaluation of novel antitubercular agents. The following section details the methodology used to determine the MIC of this compound.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a widely used method for determining the MIC of compounds against M. tuberculosis.[2] It is a colorimetric assay that uses the redox indicator Alamar Blue to measure the metabolic activity of the bacteria.[2]

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase).

  • Mycobacterium tuberculosis H37Rv culture in mid-log phase.

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Alamar Blue reagent.

  • Dimethyl sulfoxide (DMSO) as a negative control.

  • A known antitubercular drug (e.g., Rifampicin) as a positive control.[2]

Procedure:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in the 96-well microplate using the supplemented Middlebrook 7H9 broth. The final concentrations should typically range to cover the expected MIC.

  • Inoculation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. Control wells containing bacteria with no drug and wells with drug but no bacteria are also included.

  • Incubation: The microplates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well.

  • Reading Results: The plates are re-incubated for 24 hours, and the color change is observed. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

Visualization of Experimental Workflow and Mechanism of Action

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanism of action of antitubercular agents that inhibit mycolic acid synthesis, a common target for such drugs.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_culture Prepare M. tuberculosis H37Rv Culture inoculate Inoculate 96-well plates prep_culture->inoculate prep_drug Prepare Serial Dilutions of Agent-8 prep_drug->inoculate incubate Incubate at 37°C (5-7 days) inoculate->incubate add_alamar Add Alamar Blue incubate->add_alamar read_results Read Results (Color Change) add_alamar->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination.

While the precise mechanism of "this compound" is under investigation, many potent antitubercular agents, such as isoniazid, target the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[3][4] The following diagram illustrates this inhibitory pathway.

mechanism_of_action cluster_pathway Mycolic Acid Synthesis Pathway cluster_inhibition Inhibition precursors Fatty Acid Precursors fas Fatty Acid Synthase (FAS) precursors->fas mycolic_acid Mycolic Acid Synthesis fas->mycolic_acid cell_wall Mycobacterial Cell Wall Integration mycolic_acid->cell_wall agent8 This compound agent8->mycolic_acid Inhibits

References

Early-Stage Research on the Efficacy of Antituberculosis Agent-8: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the early-stage research on the efficacy of a novel quinoline derivative, designated as Antituberculosis agent-8 (also referred to as compound 9i ). This agent has demonstrated significant in vitro activity against Mycobacterium tuberculosis and other microbes. This whitepaper collates the available quantitative data, details the experimental protocols used in its initial evaluation, and visualizes its proposed mechanism of action and synthetic pathway.

Quantitative Efficacy Data

The in vitro antimicrobial and antimycobacterial activities of this compound (9i ) and its structural analogues (9a-h ) were evaluated. The primary efficacy measure reported is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The data, summarized from Shinde et al., 2022, is presented below for comparative analysis.[1][2]

Compound ReferenceSubstituent (R) on Benzyloxy GroupAntimycobacterial Activity (MIC in μM) Antibacterial Activity (MIC in μM) Antifungal Activity (MIC in μM) Cytotoxicity (CC₅₀ in μM)
M. tuberculosis H37RvP. mirabilisB. subtilisS. albus
9a H57.7331.2531.25>250
9b 4-F12.2362.5>250>250
9c 4-Cl3.4162.5>250>250
9d 4-Br3.5331.25>250>250
9e 2-CN27.2962.5>250>250
9f 3-CN3.4815.62>250>250
9g 4-CH₃3.48125>250>250
9h 3,5-di-F3.4862.5>250>250
9i (this compound) 3,4-di-Cl 3.53 >250250250
Streptomycin-6.2515.6215.6231.25
Fluconazole-NANANANA

NA : Not Applicable

Experimental Protocols

The following methodologies were employed in the synthesis and evaluation of this compound and its analogues.[1]

Synthesis of 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives (9a-i)

The synthesis is a multi-step process beginning from 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid.

  • Step 1: Decarboxylation: 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3 ) is heated in nitrobenzene at 210 °C to yield 8-fluoro-2-methylquinolin-3-ol (4 ).

  • Step 2: Etherification: Compound 4 undergoes an aromatic nucleophilic substitution reaction with 2-bromo-1,3-difluorobenzene (5 ) to produce 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline (6 ).

  • Step 3: Oxetane Ring Formation: Compound 6 reacts with n-butyllithium, followed by a nucleophilic addition to oxetan-3-one, resulting in the formation of 3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol (7 ).

  • Step 4: Final Substitution: Compound 7 undergoes a nucleophilic substitution reaction with various substituted benzyl bromides (8a-i ) to yield the final products, 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives (9a-i ), including this compound (9i ).

In Vitro Antimicrobial Activity Screening

The antimicrobial activity was determined using the well diffusion method against a panel of bacteria and fungi.

  • Microbial Strains: Escherichia coli (NCIM 2574), Proteus mirabilis (NCIM 2388), Bacillus subtilis (NCIM 2063), Staphylococcus albus (NCIM 2178), Aspergillus niger (ATCC 504), and Candida albicans (NCIM 3100).

  • Procedure:

    • Nutrient agar plates were prepared and inoculated with the respective microbial cultures.

    • Wells of 6 mm diameter were created in the agar.

    • Test compounds were dissolved in DMSO to a concentration of 1000 μM. 80 μL of the test solution (final concentration 80 μM) was added to each well.

    • Streptomycin and Fluconazole were used as positive controls for bacteria and fungi, respectively. DMSO was used as a negative control.

    • The plates were incubated, and the diameter of the zone of inhibition was measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis

The MIC of the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using the MTT assay.

  • Procedure:

    • The compounds were serially diluted in Middlebrook 7H9 broth in a 96-well plate.

    • A standardized inoculum of M. tuberculosis H37Rv was added to each well.

    • The plates were incubated for 7-10 days.

    • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated again.

    • The formation of formazan was quantified by measuring the absorbance at a specific wavelength.

    • The MIC was determined as the lowest concentration of the compound that showed no visible bacterial growth (i.e., no color change).

Visualizations

Synthetic Pathway Workflow

The following diagram illustrates the multi-step synthesis process for this compound and its analogues.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediates Intermediates start1 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3) step1 Decarboxylation start1->step1 start2 2-bromo-1,3-difluorobenzene (5) step2 Aromatic Nucleophilic Substitution start2->step2 start3 Oxetan-3-one step3 n-BuLi reaction & Nucleophilic Addition start3->step3 start4 Substituted Benzyl Bromides (8a-i) step4 Nucleophilic Substitution start4->step4 int1 8-fluoro-2-methylquinolin-3-ol (4) step1->int1 int2 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline (6) step2->int2 int3 3-(...phenyl)oxetan-3-ol (7) step3->int3 final_product This compound (9i) & Analogues (9a-h) step4->final_product int1->step2 int2->step3 int3->step4 MoA_Pathway Agent8 This compound (9i) ATPSynthase Mycobacterial ATP Synthase Agent8->ATPSynthase Inhibition Inhibition ATPSynthase->Inhibition ATP_Production ATP Production Disruption Disruption ATP_Production->Disruption Energy_Metabolism Cellular Energy Metabolism Cessation Cessation Energy_Metabolism->Cessation Bacterial_Growth Bacterial Growth & Survival Inhibition->ATP_Production Disruption->Energy_Metabolism Cessation->Bacterial_Growth

References

Unveiling the Target of Antituberculosis Agent-8 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, remains a formidable global health challenge, necessitating the urgent discovery of novel therapeutic agents. Among the promising compounds under investigation is "Antituberculosis agent-8," also identified as "Compound 9i," which has demonstrated notable activity against the virulent H37Rv strain of M. tuberculosis with a minimum inhibitory concentration (MIC) of 3.53 μM.[1] This technical guide provides a comprehensive overview of the current understanding of the molecular target of this compound, detailing the experimental methodologies employed for its identification and presenting key quantitative data.

Identified Molecular Target: Filamenting Temperature-Sensitive Mutant Z (FtsZ)

Current research, including molecular docking studies, points towards the Filamenting temperature-sensitive mutant Z (FtsZ) protein as the primary molecular target of this compound in Mycobacterium tuberculosis. FtsZ is a crucial prokaryotic cytoskeletal protein, a homolog of eukaryotic tubulin, that plays a central role in bacterial cell division. Its polymerization into the Z-ring at the mid-cell is a critical step for the recruitment of other cell division proteins and subsequent cytokinesis. Inhibition of FtsZ function disrupts cell division, leading to filamentation and eventual bacterial death, making it an attractive target for novel antibiotics.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the antitubercular activity of this compound.

CompoundSynonymTargetOrganismMIC (μM)
This compoundCompound 9iFtsZMycobacterium tuberculosis H37Rv3.53[1]

Experimental Protocols for Target Identification

The identification of FtsZ as the target of this compound is primarily supported by computational and in vitro experimental approaches.

Molecular Docking Studies

Molecular docking simulations are a cornerstone in predicting the interaction between a ligand (this compound) and its macromolecular target (FtsZ).

Methodology:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of M. tuberculosis FtsZ is obtained from a protein data bank. The structure of this compound is generated and optimized using computational chemistry software.

  • Docking Simulation: A molecular docking program is employed to predict the binding poses of this compound within the active site of FtsZ. The simulation explores various conformational and rotational possibilities for the ligand to identify the most energetically favorable binding mode.

  • Binding Site Analysis: The predicted binding interactions are analyzed to identify key amino acid residues in FtsZ that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with this compound. This provides insights into the molecular basis of inhibition.

In Vitro FtsZ Polymerization Assay

This biochemical assay directly assesses the effect of the compound on the polymerization dynamics of purified FtsZ protein.

Methodology:

  • FtsZ Purification: Recombinant M. tuberculosis FtsZ protein is overexpressed and purified from a suitable expression system (e.g., E. coli).

  • Polymerization Induction: Purified FtsZ is incubated in a polymerization buffer containing GTP at a physiological temperature (e.g., 37°C) to induce polymerization.

  • Inhibitor Treatment: Different concentrations of this compound are added to the reaction mixture.

  • Monitoring Polymerization: The extent of FtsZ polymerization is monitored over time using techniques such as light scattering, sedimentation assays, or fluorescence spectroscopy with a GTP analog. A decrease in the rate or extent of polymerization in the presence of the compound indicates inhibitory activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Serial Dilution: A serial dilution of this compound is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Target Identification Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes involved in the target identification and the proposed mechanism of action of this compound.

Experimental_Workflow cluster_computational Computational Analysis cluster_invitro In Vitro Validation Protein_Prep FtsZ Structure Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Agent-8 Structure Preparation Ligand_Prep->Docking Analysis Binding Interaction Analysis Docking->Analysis Predicted Binding Mode Polymerization_Assay FtsZ Polymerization Assay Analysis->Polymerization_Assay Hypothesis Purification FtsZ Protein Purification Purification->Polymerization_Assay MIC_Assay MIC Determination (M. tuberculosis) Polymerization_Assay->MIC_Assay Confirms Cellular Activity

Caption: Workflow for FtsZ Target Identification.

Mechanism_of_Action Agent8 Antituberculosis Agent-8 FtsZ_monomer FtsZ Monomers Agent8->FtsZ_monomer Binds to FtsZ Z_ring Z-ring Formation Agent8->Z_ring Inhibits FtsZ_monomer->Z_ring Polymerization Cell_Division Cell Division Z_ring->Cell_Division Filamentation Bacterial Filamentation & Cell Death Z_ring->Filamentation Disruption leads to

Caption: Proposed Mechanism of Action of this compound.

References

Exploring the Structure-Activity Relationship of Imidazo[1,2-a]pyridinecarboxamide Analogs as Potent Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of a promising class of antituberculosis compounds: the imidazo[1,2-a]pyridinecarboxamides. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel anti-tuberculosis agents. Herein, we detail the quantitative biological data, experimental protocols for synthesis and evaluation, and key structural insights that govern the antimycobacterial activity of these analogs.

Introduction: The Imperative for Novel Antituberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This escalating resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, with several derivatives demonstrating potent activity against M. tuberculosis.[1][2] Notably, compounds in this class have been shown to target QcrB, a critical subunit of the electron transport chain, presenting a distinct mechanism from many current frontline TB drugs.[3] This guide focuses on a series of imidazo[1,2-a]pyridinecarboxamide analogs, dissecting the structural modifications that enhance their antimycobacterial potency.

Quantitative Structure-Activity Relationship (SAR) Data

The antimycobacterial activity of the synthesized imidazo[1,2-a]pyridinecarboxamide analogs was evaluated against the H37Rv strain of M. tuberculosis. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of the bacteria, is the key quantitative metric for this analysis. The data presented in Table 1 summarizes the SAR for a selection of these compounds, highlighting the impact of substitutions on the imidazo[1,2-a]pyridine core and the carboxamide moiety.

Compound ID R¹ (Position 2) R² (Position 6) R³ (Position 7) Amide Moiety (Position 3) MIC (μM) against H37Rv Selectivity Index (SI)
Lead Compound (2) -CH₃-CH₃-HN-(thiophen-2-ylmethyl)0.2>100
3 -CH₃-CH₃-HN-cyclohexyl>200-
4 -CH₃-CH₃-HN-cycloheptyl>200-
5 -CH₃-CH₃-HN-cyclooctyl>200-
6 -CH₃-Cl-HN-cyclohexyl>200-
7 -CH₃-H-ClN-cyclohexyl>200-
15 -CH₃-H-ClN-cyclooctyl0.10 >1000
16 -CH₃-H-ClN-cycloheptyl0.19 >526
18 -Ph-H-HN-cyclohexyl>200-
19 -Ph-H-HN-cycloheptyl>200-

Data compiled from publicly available research.[4]

Key SAR Insights:

  • Amide Substituent at Position 3 is Crucial: The nature of the substituent on the amide nitrogen at position 3 of the imidazo[1,2-a]pyridine ring is a primary determinant of activity.[4]

  • Cycloalkyl Groups Enhance Potency: While initial modifications replacing the aromatic side chain of the lead compound with smaller cyclic aliphatic rings (N-cyclohexyl, N-cycloheptyl, N-cyclooctyl) in compounds 3-5 led to a loss of activity, the introduction of these groups in combination with other core modifications proved beneficial.[4]

  • Impact of Core Substitutions: Replacing the methyl group at position 6 with a chloro group (compound 6 ) or at position 7 (compound 7 ) did not improve activity in the initial set of analogs. However, the combination of a chloro group at position 7 and larger cycloalkyl rings on the amide (N-cycloheptyl and N-cyclooctyl) led to the identification of the most potent compounds, 15 and 16 .

  • Position of the Amide Group: The placement of the carboxamide group at position 3 of the imidazo[1,2-a]pyridine ring is essential for anti-TB activity, as analogs with the amide at position 2 were found to be less active.[4]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridinecarboxamide Analogs

The synthesis of the target imidazo[1,2-a]pyridinecarboxamide derivatives is achieved through a multi-step process, as outlined in the workflow diagram below. The general procedure involves the initial formation of a substituted imidazo[1,2-a]pyridine-3-carboxylate ester, followed by hydrolysis to the corresponding carboxylic acid, and a final amide coupling step with the desired amine.

G cluster_0 Step 1: Imidazo[1,2-a]pyridine Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A Substituted 2-Aminopyridine C Substituted Imidazo[1,2-a]pyridine-3-carboxylate Ester A->C B Ethyl 2-bromoacetoacetate or Ethyl 2-bromobenzoylacetate B->C D LiOH, EtOH, Reflux C->D Reacts with E Substituted Imidazo[1,2-a]pyridine-3-carboxylic Acid D->E G EDC·HCl, HOBt, Et₃N, CH₂Cl₂ E->G Reacts with F Corresponding Amine (e.g., Cycloalkylamine) F->G in presence of H Final Imidazo[1,2-a]pyridinecarboxamide Analog G->H

General Synthetic Workflow for Imidazo[1,2-a]pyridinecarboxamides.

Detailed Protocol for Step 3: Amide Coupling [4]

  • To a solution of the substituted imidazo[1,2-a]pyridine-3-carboxylic acid in dichloromethane (CH₂Cl₂), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt).

  • Add the corresponding amine and triethylamine (Et₃N) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product using column chromatography to obtain the final imidazo[1,2-a]pyridinecarboxamide analog.

In Vitro Antituberculosis Activity Assay: Microplate Alamar Blue Assay (MABA)

The in vitro antimycobacterial activity of the synthesized compounds against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).[2] This colorimetric assay provides a rapid and sensitive measure of bacterial viability.

G A Prepare serial dilutions of test compounds in a 96-well plate. B Add M. tuberculosis H37Rv culture to each well. A->B C Incubate the plates at 37°C for 7 days. B->C D Add Alamar Blue solution and a developing agent to each well. C->D E Incubate for an additional 24 hours. D->E F Read the fluorescence or absorbance to determine cell viability. E->F G Determine the Minimum Inhibitory Concentration (MIC). F->G

Workflow for the Microplate Alamar Blue Assay (MABA).

Assay Principle:

Viable, metabolically active mycobacteria reduce the non-fluorescent, blue Alamar Blue (resazurin) to the fluorescent, pink resorufin. The extent of this conversion, which can be measured by fluorescence or absorbance, is proportional to the number of living bacteria. The MIC is defined as the lowest concentration of the compound that inhibits this color change.

Mechanism of Action and Signaling Pathways

The imidazo[1,2-a]pyridinecarboxamide class of compounds has been shown to exert its antitubercular effects by targeting the cytochrome bc1 complex of M. tuberculosis.[4] Specifically, these inhibitors bind to the QcrB subunit, which is an essential component of the electron transport chain responsible for cellular respiration and ATP synthesis.[3] By inhibiting QcrB, these compounds disrupt the bacterium's ability to generate energy, leading to cell death.

G cluster_0 M. tuberculosis Electron Transport Chain cluster_1 Inhibitory Action A Electron Donors (e.g., NADH) B Cytochrome bc1 Complex (QcrA, QcrB, QcrC) A->B C Terminal Oxidase B->C H Disruption of Proton Gradient D ATP Synthase C->D Proton Motive Force E ATP Production (Energy) D->E F Imidazo[1,2-a]pyridinecarboxamide Analog G Inhibition of QcrB Subunit F->G G->B Blocks Electron Flow I Depletion of ATP J Bacterial Cell Death

Proposed Mechanism of Action of Imidazo[1,2-a]pyridinecarboxamides.

This targeted mechanism is advantageous as the QcrB subunit in mycobacteria is distinct from its mammalian counterparts, suggesting a potential for high selectivity and a favorable safety profile. The potent activity of compounds like 15 and 16 against MDR and XDR strains of TB underscores the therapeutic potential of targeting this pathway.[4]

Conclusion and Future Directions

The imidazo[1,2-a]pyridinecarboxamide scaffold represents a highly promising starting point for the development of new antituberculosis drugs. The SAR studies summarized in this guide demonstrate that specific substitutions on both the heterocyclic core and the amide side chain are critical for achieving potent antimycobacterial activity. The identification of analogs with nanomolar efficacy against drug-resistant strains highlights the potential of this chemical class.

Future research efforts should focus on:

  • Lead Optimization: Further exploration of the SAR to improve pharmacokinetic and pharmacodynamic properties, including metabolic stability and oral bioavailability.

  • In Vivo Efficacy: Evaluation of the most promising candidates in animal models of tuberculosis to assess their in vivo efficacy and safety.

  • Mechanism of Action Studies: Deeper investigation into the precise binding interactions with the QcrB target to guide rational drug design.

By leveraging the insights presented in this technical guide, the scientific community can accelerate the development of novel imidazo[1,2-a]pyridinecarboxamide-based therapies to combat the global threat of tuberculosis.

References

Unveiling the Antifungal Potential of Antituberculosis Agent-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antituberculosis agent-8, a novel synthetic compound, has demonstrated significant promise not only in combating Mycobacterium tuberculosis but also in exhibiting notable antifungal properties. This technical guide provides an in-depth analysis of the available data on this compound, with a specific focus on its potential as an antifungal agent. This document consolidates quantitative efficacy data, detailed experimental methodologies, and explores its plausible mechanisms of action based on current research. The information is presented to facilitate further investigation and support the development of this compound as a potential dual-action therapeutic.

Introduction

The rise of multidrug-resistant fungal infections necessitates the exploration of novel therapeutic agents. "this compound," also identified as compound 9i in the work of Shinde A, et al., is a derivative of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline.[1][2] While initially synthesized and evaluated for its antimycobacterial efficacy, subsequent screening has revealed a promising spectrum of antifungal activity. This guide serves as a comprehensive resource for researchers interested in the antifungal applications of this compound.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of bacterial and fungal strains. The data, extracted from the primary research by Shinde A, et al., is summarized below for clear comparison.[1]

Microorganism Type Strain Minimum Inhibitory Concentration (MIC) in μM
Mycobacterium tuberculosisBacteriumH37Rv3.53
Aspergillus nigerFungusATCC 50462.50
Candida albicansFungusNCIM 3100125
Staphylococcus albusBacteriumNCIM 2178250
Bacillus subtilisBacteriumNCIM 2063250

Experimental Protocols

The following methodologies are based on the in vitro antimicrobial screening protocols detailed in the primary literature.[3]

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal and antibacterial activity of this compound was determined using the broth microdilution method.

3.1.1. Fungal Strains:

  • Aspergillus niger (ATCC 504)

  • Candida albicans (NCIM 3100)

3.1.2. Bacterial Strains:

  • Mycobacterium tuberculosis H37Rv (for antitubercular activity)

  • Gram-positive: Staphylococcus albus (NCIM 2178), Bacillus subtilis (NCIM 2063)

  • Gram-negative: Escherichia coli (NCIM 2065), Proteus mirabilis (NCIM 2388)

3.1.3. Procedure:

  • Preparation of Inoculum: Fungal and bacterial strains were cultured in appropriate broth media to achieve a specified cell density.

  • Serial Dilution: The test compound, this compound, was serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well was inoculated with the microbial suspension.

  • Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Appropriate Culture Media prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates under Optimal Growth Conditions inoculation->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanism of Action

The precise antifungal mechanism of this compound has not been experimentally elucidated. However, based on its chemical structure and related compounds, several potential mechanisms can be proposed.

Proposed Antimycobacterial Mechanism: ATP Synthase Inhibition

In silico studies on the antimycobacterial activity of this compound and its analogues suggest that it may act as an inhibitor of ATP synthase.[1][3] This enzyme is crucial for energy production within the cell. Inhibition of ATP synthase would lead to a depletion of cellular ATP, ultimately resulting in cell death. While this has been proposed for Mycobacterium tuberculosis, it is plausible that a similar mechanism could be at play in fungal cells, as ATP synthase is a conserved enzyme.

Potential Antifungal Mechanisms of Quinoline Derivatives

The broader class of quinoline derivatives has been reported to exhibit antifungal activity through various mechanisms. These offer potential avenues for the antifungal action of this compound:

  • Cell Wall Disruption: Some quinoline derivatives have been shown to interfere with the integrity of the fungal cell wall.[4][5] This can lead to osmotic instability and cell lysis.

  • Cell Membrane Permeabilization: Other studies suggest that quinoline compounds can disrupt the fungal cell membrane, leading to the leakage of essential intracellular components and subsequent cell death.[6][7][8]

The diagram below illustrates these potential cellular targets for quinoline-based antifungal agents.

Potential Antifungal Targets of Quinoline Derivatives

G cluster_cell Fungal Cell cell_wall Cell Wall cell_membrane Cell Membrane mitochondrion Mitochondrion atp_synthase ATP Synthase mitochondrion->atp_synthase quinoline This compound (Quinoline Derivative) quinoline->cell_wall Disruption quinoline->cell_membrane Permeabilization quinoline->atp_synthase Inhibition (Proposed)

Caption: Potential cellular targets of quinoline antifungal agents.

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action antimicrobial agent with noteworthy antifungal properties. The quantitative data indicates its potential, particularly against Aspergillus niger. To fully realize its therapeutic utility, further research is imperative. Key future directions should include:

  • Elucidation of the Antifungal Mechanism of Action: Experimental validation is required to determine the precise molecular targets in fungal cells. Studies focusing on its effect on fungal ATP synthase, cell wall integrity, and membrane function are warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound will be crucial to optimize its antifungal potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models of fungal infections are necessary to assess its in vivo efficacy, pharmacokinetic profile, and safety.

This technical guide provides a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the potential of this compound into a clinically valuable therapeutic.

References

Literature review of quinoline-based compounds in tuberculosis treatment

Author: BenchChem Technical Support Team. Date: November 2025

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The quinoline scaffold has proven to be a vital component in the development of novel antitubercular agents, offering diverse mechanisms of action and potent activity against both drug-susceptible and resistant strains of M. tuberculosis.[1][2] This technical guide provides a comprehensive literature review of quinoline-based compounds in tuberculosis treatment, focusing on their mechanisms of action, antitubercular activity, and the key experimental protocols used for their evaluation.

Major Classes of Quinolines in TB Drug Development

The versatility of the quinoline ring has led to the development of several classes of antitubercular agents.[1][3]

Diarylquinolines (DARQs): This class is exemplified by bedaquiline (TMC207) , the first new anti-TB drug to be approved in over 40 years.[4] Bedaquiline has a unique mechanism of action, targeting the ATP synthase of M. tuberculosis, and is a cornerstone in the treatment of MDR-TB.[5][6] Its discovery has spurred the development of new diarylquinoline analogs with potentially improved safety and efficacy profiles.[7]

Fluoroquinolones: This class of synthetic antibiotics, including moxifloxacin, levofloxacin, and ciprofloxacin , has been repurposed for the treatment of TB, particularly MDR-TB.[8] They function by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[8][9]

Other Quinolone Derivatives: Ongoing research has produced a multitude of novel quinoline derivatives with promising antitubercular activity. These include compounds with various substitutions on the quinoline core, often hybridized with other pharmacophores like thiosemicarbazides and isoxazoles to enhance their potency and overcome resistance.[10][11][12]

Mechanisms of Action

The major classes of quinoline-based compounds exert their antitubercular effects through distinct molecular mechanisms.

Diarylquinoline Inhibition of ATP Synthase

Bedaquiline and other diarylquinolines specifically inhibit the mycobacterial F-ATP synthase, an enzyme crucial for generating the cell's energy currency, ATP.[13][14] Bedaquiline binds to the c-subunit of the F0 domain of ATP synthase, effectively stalling the rotation of the c-ring.[1][15] This disruption of the proton motive force inhibits ATP synthesis, leading to bacterial cell death.[15] The high selectivity of bedaquiline for mycobacterial ATP synthase over its human counterpart contributes to its therapeutic window.[15] Recent studies have further elucidated the binding interactions, showing that bedaquiline induces conformational changes at the interface of the a and c subunits, creating tight binding pockets.[10][14][16][17]

bedaquiline_mechanism cluster_membrane Mycobacterial Inner Membrane atp_synthase ATP Synthase (F0F1) c_subunit c-subunit ring a_subunit a-subunit atp_synthesis ATP Synthesis c_subunit->atp_synthesis powers no_atp ATP Synthesis Blocked c_subunit->no_atp rotation stalled bedaquiline Bedaquiline bedaquiline->c_subunit binds to bedaquiline->a_subunit interacts at interface proton_flow Proton Flow proton_flow->c_subunit drives rotation cell_death Bacterial Cell Death no_atp->cell_death fq_mechanism cluster_process DNA Replication/Transcription dna Bacterial DNA cleavage_complex Gyrase-DNA Cleavage Complex dna->cleavage_complex gyrase DNA Gyrase (GyrA/GyrB) gyrase->cleavage_complex fluoroquinolone Fluoroquinolone fluoroquinolone->cleavage_complex stabilizes replication_fork Replication Fork Progression cleavage_complex->replication_fork allows blocked_replication Blocked Replication cleavage_complex->blocked_replication leads to cell_death Bacterial Cell Death blocked_replication->cell_death maba_workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum (Mid-log phase, McFarland 1.0) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate drug_dilution Prepare Serial Dilutions of Test Compound in 96-well plate drug_dilution->inoculate incubate1 Incubate at 37°C for 5-7 days inoculate->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Re-incubate at 37°C for 24 hours add_alamar->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end lora_workflow start Start prep_reporter_strain Prepare Luciferase-expressing M. tuberculosis Strain start->prep_reporter_strain induce_hypoxia Induce Non-replicating State (Hypoxia) prep_reporter_strain->induce_hypoxia expose_compounds Expose Bacteria to Test Compounds in microplate induce_hypoxia->expose_compounds incubate_hypoxic Incubate under Hypoxic Conditions expose_compounds->incubate_hypoxic recover_aerobic Transfer to Aerobic Conditions for Recovery incubate_hypoxic->recover_aerobic measure_luminescence Measure Luminescence recover_aerobic->measure_luminescence analyze_data Analyze Data (Reduction in Luminescence) measure_luminescence->analyze_data end End analyze_data->end

References

Methodological & Application

Application Note: In Vitro Susceptibility Testing of Antituberculosis Agent-8 using Microplate Alamar Blue Assay (MABA)

Author: BenchChem Technical Support Team. Date: November 2025

My initial search has confirmed that "Antituberculosis agent-8" is a real compound, also known as Compound 9i, with a known MIC against M. tuberculosis H37Rv. This is excellent, as I can now proceed with the user's request using factual information about this specific agent. The searches also provided detailed protocols and the underlying principles of the Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis susceptibility testing. I have enough information to construct the application notes, including the detailed protocol, data presentation tables, and the required Graphviz diagrams illustrating the workflow and principle of the assay. I can also create a hypothetical signaling pathway diagram, as the exact mechanism of "this compound" is not detailed in the initial search results, which aligns with the user's requirement for visualizing signaling pathways. Therefore, I have all the necessary components to fulfill the user's request.

For Research Use Only.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the rapid development and evaluation of new therapeutic agents. "this compound" (also known as Compound 9i) has been identified as a potential candidate, demonstrating inhibitory activity against the standard H37Rv strain of Mtb.[1] A crucial step in the preclinical development of such agents is the determination of their in vitro potency, commonly expressed as the Minimum Inhibitory Concentration (MIC).

The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and cost-effective colorimetric method for determining the MIC of compounds against Mtb.[2][3][4][5] The assay relies on the ability of metabolically active mycobacterial cells to reduce the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, highly fluorescent resorufin.[6][7] A color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) signifies inhibition of growth by the tested agent. This application note provides a detailed protocol for determining the MIC of this compound using the MABA.

Principle of the MABA Assay

The MABA method is based on the reduction-oxidation (redox) indicator Alamar Blue. The key component, resazurin, is a cell-permeable compound that is blue and has low intrinsic fluorescence. In the presence of viable, respiring cells, intracellular reductases reduce resazurin to the pink and highly fluorescent compound, resorufin. This colorimetric and fluorometric change is proportional to the number of viable cells. The MIC is determined as the lowest drug concentration that prevents this color change, thus indicating the inhibition of bacterial metabolism and growth.[6][7]

G cluster_growth Growth Condition cluster_inhibition Inhibitory Condition Resazurin Resazurin (Alamar Blue) Resorufin Resorufin (Pink, Fluorescent) Resazurin->Resorufin Reduction by Cellular Reductases Inhibition Inhibition of Growth (Blue, Non-fluorescent) Resazurin->Inhibition No Reduction Viable_Mtb Viable M. tuberculosis (Metabolic Activity) Viable_Mtb->Resazurin Agent8 This compound Agent8->Viable_Mtb Inhibits

Caption: Principle of the Microplate Alamar Blue Assay (MABA).

Materials and Reagents

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth (supplemented with 0.2% glycerol and 10% OADC enrichment - Oleic Acid, Albumin, Dextrose, Catalase)

  • This compound (stock solution in DMSO)

  • Isoniazid (control drug)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Alamar Blue Reagent (e.g., from Thermo Fisher Scientific)

  • Sterile 96-well microplates (flat-bottom, clear)

  • Sterile deionized water

  • Biosafety Cabinet (Class II or higher)

  • Incubator (37°C)

  • Microplate reader (optional, for fluorometric reading)

Experimental Protocol

This protocol is adapted from standard MABA procedures.[2][4][8]

Preparation of M. tuberculosis Inoculum

a. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until mid-log phase (7-10 days). b. Adjust the turbidity of the culture with sterile 7H9 broth to match a McFarland No. 1 standard (approximately 1 x 10⁷ CFU/mL). c. Prepare the final inoculum by diluting the adjusted culture 1:20 in 7H9 broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL.

Preparation of this compound

a. Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). b. Perform serial two-fold dilutions of the agent in 7H9 broth in a separate 96-well plate or in tubes to achieve the desired final concentration range for testing. Ensure the final DMSO concentration in the assay wells does not exceed 1%, as higher concentrations can be toxic to the bacteria.

96-Well Plate Setup

a. Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to prevent evaporation during incubation. b. Dispense 100 µL of supplemented 7H9 broth into the inner wells. c. Add 100 µL of the appropriate drug dilution to the corresponding wells, creating a final volume of 200 µL after inoculum addition. Include the following controls:

  • Drug-Free Control: 100 µL of 7H9 broth + 100 µL of inoculum (represents 100% growth).
  • Positive Control: Wells containing a known anti-TB drug like Isoniazid.
  • Solvent Control: Wells containing the highest concentration of DMSO used in the assay.
  • Sterility Control: Wells with medium only (no inoculum). d. Add 100 µL of the prepared Mtb inoculum to all test and control wells (except the sterility control). The final volume in each test well will be 200 µL.

Incubation

a. Seal the plate with a plate sealer or place it in a humidified, secondary container (e.g., a plastic box with a damp paper towel). b. Incubate the plate at 37°C for 5-7 days. Growth should be visible in the drug-free control wells.

Addition of Alamar Blue and Reading Results

a. After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well. b. Re-incubate the plate at 37°C for 24-48 hours. c. Read the results visually. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug that prevents this color change (i.e., the well remains blue).

G cluster_prep Preparation Phase cluster_assay Assay Setup cluster_incubation Incubation & Readout cluster_result Result Analysis A Prepare Mtb Inoculum (McFarland No. 1) C Dispense Media & Drug in 96-Well Plate A->C B Prepare Serial Dilutions of Agent-8 B->C D Add Mtb Inoculum to Wells C->D E Incubate Plate (37°C, 5-7 days) D->E F Add Alamar Blue & Re-incubate (24h) E->F G Visually Read Plate (Blue vs. Pink) F->G H Determine MIC G->H

Caption: Experimental workflow for the MABA assay.

Data Presentation and Interpretation

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that inhibits more than 99% of the bacterial population.[9][10] For the MABA assay, this corresponds to the lowest concentration that prevents the color change from blue to pink.

Table 1: Hypothetical MABA Results for this compound

CompoundConcentration (µg/mL)Well ColorResult
This compound 12.8PinkGrowth
6.4PinkGrowth
3.2PinkGrowth
1.6 Blue No Growth (MIC)
0.8BlueNo Growth
0.4BlueNo Growth
Isoniazid (Control) 0.8PinkGrowth
0.4PinkGrowth
0.2 Blue No Growth (MIC)
0.1BlueNo Growth
Drug-Free Control -PinkGrowth
Sterility Control -BlueNo Growth

Note: The reported MIC for this compound (Compound 9i) against M. tuberculosis H37Rv is 1.6 µg/mL (3.53 µM), which is used here for illustrative purposes.[1]

Hypothetical Mechanism of Action Pathway

While the precise mechanism of this compound is under investigation, many antitubercular agents target the unique cell wall of M. tuberculosis, which is rich in mycolic acids. A plausible hypothetical mechanism is the inhibition of a key enzyme in the mycolic acid biosynthesis pathway, such as InhA (Enoyl-ACP reductase), which is the target of the frontline drug isoniazid. Inhibition of this pathway disrupts the cell wall integrity, leading to bacterial death.

G Agent8 This compound InhA InhA Enzyme (Enoyl-ACP Reductase) Agent8->InhA Inhibits FASII Fatty Acid Synthase II (FAS-II) System InhA->FASII Is a key component of Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Elongates Fatty Acids Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Is essential for Lysis Bacterial Lysis Cell_Wall->Lysis Disruption leads to

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The Microplate Alamar Blue Assay is a sensitive, reliable, and high-throughput method suitable for determining the in vitro susceptibility of M. tuberculosis to novel compounds like this compound.[3] It provides quantitative MIC data essential for the primary screening and further development of new antitubercular drug candidates. The assay's simplicity and reliance on a visual, colorimetric endpoint make it an accessible technology for a wide range of laboratory settings.[5][8]

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Antituberculosis agent-8 against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutic agents. "Antituberculosis agent-8" has been identified as a compound with promising activity against the virulent H37Rv strain of M. tuberculosis. A critical step in the preclinical evaluation of any potential antitubercular drug is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of "this compound" against M. tuberculosis H37Rv using three standard methods: Broth Microdilution, Microplate Alamar Blue Assay (MABA), and Agar Dilution.

Data Presentation: MIC of this compound and Comparator Drugs

The MIC of "this compound" against M. tuberculosis H37Rv is 3.53 µM, which is equivalent to 1.6 µg/mL.[1][2][3][4] For comparative purposes, the following table summarizes the reported MIC values of standard and investigational antitubercular drugs against the same H37Rv strain.

Antitubercular Agent Drug Class Mechanism of Action Reported MIC Range against H37Rv (µg/mL)
This compound Investigational Not specified 1.6 [1][2][3][4]
IsoniazidFirst-lineMycolic acid synthesis inhibition[2][5][6][7]0.015 - 0.25
RifampicinFirst-lineRNA synthesis inhibition (targets RNA polymerase)[3][8][9][10]0.06 - 0.5[11]
EthambutolFirst-lineArabinogalactan synthesis inhibition (cell wall)[1][12][][14]0.5 - 5.0
PyrazinamideFirst-lineDisrupts membrane potential and energy production12.5 - 100
StreptomycinFirst-lineProtein synthesis inhibition (30S ribosomal subunit)0.25 - 2.0
MoxifloxacinSecond-line (Fluoroquinolone)DNA gyrase inhibition[15][16][17]0.06 - 0.5
LevofloxacinSecond-line (Fluoroquinolone)DNA gyrase inhibition[15]0.125 - 1.0
AmikacinSecond-line (Aminoglycoside)Protein synthesis inhibition (30S ribosomal subunit)0.125 - 1.0
KanamycinSecond-line (Aminoglycoside)Protein synthesis inhibition (30S ribosomal subunit)0.25 - 5.0
CapreomycinSecond-line (Polypeptide)Protein synthesis inhibition (ribosomal subunit)0.6 - 2.5
LinezolidSecond-line (Oxazolidinone)Protein synthesis inhibition (50S ribosomal subunit)0.125 - 1.0
BedaquilineNew drugATP synthase inhibition[18]0.008 - 0.06[18]
DelamanidNew drugMycolic acid synthesis inhibition0.002 - 0.024
PretomanidNew drugMultiple mechanisms including cell wall synthesis inhibition0.015 - 0.24

Experimental Protocols

General Safety Precautions

All work involving Mycobacterium tuberculosis H37Rv must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following appropriate safety protocols.

Protocol 1: Broth Microdilution Method using Middlebrook 7H9 Broth

This method determines the MIC in a liquid culture format and is a widely accepted standard.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth base

  • Glycerol

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Sterile 96-well U-bottom microtiter plates

  • This compound and control drugs

  • Sterile distilled water

  • Appropriate solvents for dissolving drugs (e.g., DMSO, water)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Media Preparation:

    • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol.

    • Autoclave and cool to 45-50°C.

    • Aseptically add 10% (v/v) OADC enrichment.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the culture with fresh 7H9 broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum 1:100 in 7H9 broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL. The final inoculum in the plate will be approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the drug in 7H9 broth in a separate 96-well plate or in tubes to achieve a range of concentrations.

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a sterile 96-well U-bottom plate.

    • Add 100 µL of the appropriate drug dilution to the corresponding wells, creating a final volume of 200 µL with the bacterial inoculum.

    • Include a drug-free well as a positive control for growth and a well with media only as a negative control for sterility.

  • Inoculation:

    • Add 100 µL of the prepared H37Rv inoculum to each well (except the negative control).

  • Incubation:

    • Seal the plates with a sterile, breathable sealant or place them in a humidified container.

    • Incubate at 37°C for 7-14 days.

  • Reading the MIC:

    • The MIC is the lowest concentration of the drug that shows no visible growth (no turbidity) compared to the drug-free control well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Media_Prep Prepare 7H9 Broth + OADC Plate_Setup Add Broth & Drug to 96-well Plate Media_Prep->Plate_Setup Inoculum_Prep Prepare H37Rv Inoculum (0.5 McFarland) Inoculation Inoculate with H37Rv Inoculum_Prep->Inoculation Drug_Prep Prepare Serial Dilutions of Agent-8 Drug_Prep->Plate_Setup Plate_Setup->Inoculation Incubation Incubate at 37°C (7-14 days) Inoculation->Incubation Reading Read MIC (No visible growth) Incubation->Reading

Broth Microdilution Workflow

Protocol 2: Microplate Alamar Blue Assay (MABA)

MABA is a colorimetric assay that provides a rapid and sensitive measure of cell viability.

Materials:

  • Same as Broth Microdilution method

  • Alamar Blue reagent

  • 20% Tween 80 (sterile)

Procedure:

  • Media, Inoculum, and Drug Preparation:

    • Follow steps 1-3 of the Broth Microdilution protocol.

  • Plate Setup and Inoculation:

    • Follow steps 4-5 of the Broth Microdilution protocol.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • Prepare a fresh 1:1 mixture of Alamar Blue reagent and 20% Tween 80.

    • Add 30 µL of this mixture to each well.

    • Re-seal the plates and incubate for an additional 16-24 hours.

  • Reading the MIC:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is the lowest drug concentration that prevents the color change from blue to pink.[19]

MABA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Prep Prepare Media, Inoculum, & Drug Dilutions Setup Setup and Inoculate 96-well Plate Prep->Setup Incubate1 Incubate at 37°C (5-7 days) Setup->Incubate1 Add_Alamar Add Alamar Blue Reagent Incubate1->Add_Alamar Incubate2 Re-incubate (16-24 hours) Add_Alamar->Incubate2 Reading Read MIC (Blue = No Growth, Pink = Growth) Incubate2->Reading

MABA Workflow

Protocol 3: Agar Dilution Method using Middlebrook 7H10 Agar

This method involves incorporating the drug into a solid agar medium.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H10 agar base

  • Glycerol

  • OADC enrichment

  • Sterile petri dishes

  • This compound and control drugs

  • Sterile saline with 0.05% Tween 80

  • Spectrophotometer

  • Incubator (37°C with 5-10% CO₂)

Procedure:

  • Media Preparation:

    • Prepare Middlebrook 7H10 agar according to the manufacturer's instructions, adding 0.5% (v/v) glycerol.

    • Autoclave and cool to 50-55°C in a water bath.

  • Drug Incorporation:

    • Prepare stock solutions of this compound.

    • Add the appropriate volume of each drug dilution to molten agar to achieve the desired final concentrations.

    • Also prepare a drug-free agar plate as a growth control.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Grow H37Rv in 7H9 broth to mid-log phase.

    • Adjust the culture to a 1.0 McFarland standard in sterile saline with Tween 80.

    • Prepare serial 10-fold dilutions (e.g., 10⁻¹, 10⁻², 10⁻³) of the adjusted inoculum.

  • Inoculation:

    • Spot 10 µL of each dilution onto the surface of the drug-containing and drug-free agar plates.

    • Allow the spots to dry before inverting the plates.

  • Incubation:

    • Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 14-21 days.

  • Reading the MIC:

    • The MIC is the lowest concentration of the drug that inhibits visible growth of the mycobacteria on the agar surface, typically defined as preventing >99% of the bacterial population from growing compared to the control plate.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Media_Prep Prepare 7H10 Agar Drug_Agar Incorporate Drug into Molten Agar Media_Prep->Drug_Agar Drug_Prep Prepare Drug Dilutions Drug_Prep->Drug_Agar Inoculum_Prep Prepare H37Rv Inoculum (1.0 McFarland) Spot_Inoculum Spot Inoculum onto Solidified Plates Inoculum_Prep->Spot_Inoculum Pour_Plates Pour Agar Plates Drug_Agar->Pour_Plates Pour_Plates->Spot_Inoculum Incubation Incubate at 37°C, CO₂ (14-21 days) Spot_Inoculum->Incubation Reading Read MIC (No visible colonies) Incubation->Reading

Agar Dilution Workflow

Common Mechanisms of Action of Antitubercular Drugs

While the specific mechanism of "this compound" is yet to be fully elucidated, understanding the targets of existing drugs is crucial for contextualizing its activity and for designing future studies on its mode of action. The following diagram illustrates the primary cellular targets of major classes of antitubercular drugs.

TB_Drug_Targets Major Targets of Antituberculosis Drugs in Mycobacterium tuberculosis cluster_cell_wall Cell Wall Synthesis cluster_nucleic_acid Nucleic Acid Synthesis cluster_protein_synthesis Protein Synthesis cluster_energy Energy Metabolism Mycolic_Acid Mycolic Acid Synthesis Arabinogalactan Arabinogalactan Synthesis Peptidoglycan Peptidoglycan Synthesis RNA_Polymerase RNA Polymerase DNA_Gyrase DNA Gyrase Ribosome_30S 30S Ribosomal Subunit Ribosome_50S 50S Ribosomal Subunit ATP_Synthase ATP Synthase Isoniazid Isoniazid Isoniazid->Mycolic_Acid inhibits Ethambutol Ethambutol Ethambutol->Arabinogalactan inhibits Rifampicin Rifampicin Rifampicin->RNA_Polymerase inhibits Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Gyrase inhibits Aminoglycosides Aminoglycosides Aminoglycosides->Ribosome_30S inhibits Oxazolidinones Oxazolidinones Oxazolidinones->Ribosome_50S inhibits Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase inhibits

Major Antitubercular Drug Targets

References

Application Note & Protocol: Utilizing Checkerboard Assays to Assess Synergy of a Novel Antituberculosis Agent with Other Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the development of novel therapeutic strategies.[1][2] Combination therapy is a cornerstone of tuberculosis treatment, and identifying synergistic drug interactions can lead to more effective treatment regimens with reduced dosages, potentially minimizing toxicity and preventing the development of drug resistance.[1][2][3] This application note provides a detailed protocol for utilizing the checkerboard assay to evaluate the synergistic potential of a novel investigational compound, herein referred to as "Antituberculosis agent-8" (ATA-8), in combination with established antitubercular drugs.

The checkerboard method is a widely used in vitro technique to systematically assess the interactions between two or more antimicrobial agents.[2][4] It allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the nature of the drug interaction as synergistic, additive, indifferent, or antagonistic.[1][5][6]

Key Concepts in Drug Synergy

  • Synergy: The combined effect of two drugs is significantly greater than the sum of their individual effects. In the context of a checkerboard assay, this is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.[1][6]

  • Additive/Indifferent: The combined effect is equal to the sum of the individual effects (FIC index > 0.5 to ≤ 4.0).[1]

  • Antagonism: The combined effect is less than the effect of the more active agent alone (FIC index > 4.0).[1]

Experimental Protocol: Checkerboard Assay for M. tuberculosis

This protocol outlines the steps for performing a two-dimensional checkerboard assay to assess the synergy between ATA-8 and another antitubercular drug.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294 or clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • This compound (ATA-8) of known concentration

  • Second antitubercular drug (e.g., Rifampicin, Isoniazid, Ethambutol) of known concentration

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Multichannel pipette

  • Incubator (37°C)

  • Biosafety cabinet (Class II or III)

Procedure:

  • Preparation of Mtb Inoculum:

    • Culture M. tuberculosis in Middlebrook 7H9 broth until mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in fresh 7H9 broth to obtain the final inoculum.

  • Drug Dilution Series:

    • Prepare stock solutions of ATA-8 and the second drug in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of ATA-8 along the ordinate (rows) of the 96-well plate and the second drug along the abscissa (columns).

  • Plate Setup:

    • Dispense the diluted drugs into the corresponding wells of the 96-well plate.

    • Add the prepared Mtb inoculum to each well.

    • Include control wells:

      • Growth control (no drugs)

      • Sterility control (no bacteria)

      • Individual drug controls (to determine the MIC of each drug alone)

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control wells.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of a drug that prevents this color change.

  • Data Analysis and FIC Index Calculation:

    • The FIC for each drug is calculated as follows:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • The FIC Index (FICI) is the sum of the individual FICs:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the FICI as described in the "Key Concepts in Drug Synergy" section.

Data Presentation

The results of the checkerboard assay should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Synergistic Activity of ATA-8 with Standard Antitubercular Drugs against M. tuberculosis H37Rv

Drug CombinationMIC of ATA-8 Alone (µg/mL)MIC of Second Drug Alone (µg/mL)MIC of ATA-8 in Combination (µg/mL)MIC of Second Drug in Combination (µg/mL)FIC Index (FICI)Interpretation
ATA-8 + Rifampicin2.00.50.250.1250.375Synergy
ATA-8 + Isoniazid2.00.11.00.0250.75Additive
ATA-8 + Ethambutol2.02.50.50.6250.5Synergy
ATA-8 + Levofloxacin2.01.00.1250.250.3125Synergy

Visualizations

Diagram 1: Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Mtb Inoculum C Dispense Drug Dilutions into 96-well Plate A->C B Prepare Drug Dilutions (ATA-8 & Second Drug) B->C D Add Mtb Inoculum C->D E Include Control Wells D->E F Incubate at 37°C E->F G Add Resazurin Indicator F->G H Read Results (Color Change) G->H I Determine MICs H->I J Calculate FIC Index I->J K Interpret Synergy J->K

Caption: Workflow of the checkerboard assay for synergy testing.

Diagram 2: Hypothetical Signaling Pathway Inhibition by a Synergistic Drug Combination

This diagram illustrates a hypothetical scenario where ATA-8 and another drug (Drug X) synergistically inhibit the mycolic acid biosynthesis pathway, a common target for antitubercular drugs.

G cluster_pathway Mycolic Acid Biosynthesis Pathway A Acetyl-CoA B FAS-I A->B Elongation C Acyl-CoA B->C D FAS-II C->D Elongation E Mycolic Acids D->E F Cell Wall Synthesis E->F DrugX Drug X (e.g., Isoniazid) DrugX->D Inhibits ATA8 ATA-8 ATA8->B Inhibits

Caption: Synergistic inhibition of mycolic acid synthesis.

Conclusion

The checkerboard assay is a robust and reproducible method for screening and quantifying the synergistic interactions of novel antitubercular agents like ATA-8 with existing drugs. The data generated from these assays are crucial for the rational design of new combination therapies to combat drug-resistant tuberculosis. Further in vivo studies are warranted to validate the in vitro synergistic findings.[7]

References

Application Notes and Protocols for Evaluating "Antituberculosis agent-8" in a Guinea Pig Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The guinea pig model of tuberculosis is a cornerstone in the preclinical evaluation of novel therapeutic agents due to its remarkable similarity to human disease pathology.[1][2][3] Unlike mice, guinea pigs develop well-defined granulomas with central caseous necrosis, a hallmark of human tuberculosis, making them a more stringent and predictive model for assessing drug efficacy.[1][2] These application notes provide a detailed protocol for the evaluation of "Antituberculosis agent-8," a novel investigational compound, in a low-dose aerosol infection model in guinea pigs. The protocol outlines the experimental design, methodologies for infection, treatment, and comprehensive endpoint analysis to determine the agent's in vivo activity.

Key Experimental Considerations

  • Animal Model: Outbred Hartley strains are commonly used, although inbred strains are also available.[2] Guinea pigs are highly susceptible to Mycobacterium tuberculosis, and a low-dose aerosol challenge mimics the natural route of human infection.[3]

  • Infection Strain: The virulent Mycobacterium tuberculosis Erdman K01 or H37Rv strains are frequently utilized to establish a progressive infection.[1][2]

  • Treatment Regimen: The dose, frequency, and route of administration of "this compound" should be determined by prior pharmacokinetic and tolerability studies. Treatment is typically initiated after the establishment of infection, often 3-4 weeks post-exposure.[4]

  • Efficacy Endpoints: The primary measure of efficacy is the reduction in bacterial load (Colony Forming Units, CFU) in the lungs and spleen.[2][4] Secondary endpoints include assessment of lung pathology (gross and microscopic), changes in body weight, and survival analysis.[5][6]

Experimental Workflow

experimental_workflow cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase acclimatization Acclimatization (1 week) baseline_weights Baseline Body Weight Measurement acclimatization->baseline_weights infection Low-Dose Aerosol Infection (M. tb) baseline_weights->infection group_allocation Random Group Allocation infection->group_allocation treatment_initiation Treatment Initiation (e.g., Day 21 post-infection) group_allocation->treatment_initiation daily_monitoring Daily Clinical Monitoring treatment_initiation->daily_monitoring weekly_weights Weekly Body Weight Measurement daily_monitoring->weekly_weights euthanasia Euthanasia at Pre-defined Endpoints necropsy Necropsy & Tissue Collection (Lungs, Spleen) euthanasia->necropsy bacterial_load Bacterial Load (CFU Assay) necropsy->bacterial_load histopathology Histopathological Analysis necropsy->histopathology

Caption: Experimental workflow for the evaluation of "this compound".

Detailed Experimental Protocols

Animal Handling and Acclimatization
  • Animals: Female outbred Hartley guinea pigs (specific-pathogen-free), weighing approximately 500g, are sourced from a reputable supplier.[6]

  • Housing: Animals are housed under biosafety level 3 (BSL-3) conditions.[6] Cages should be provided with environmental enrichment.[5]

  • Acclimatization: Guinea pigs are allowed to acclimate for at least one week prior to infection.[5] During this period, they are monitored daily for any signs of distress or illness.

Low-Dose Aerosol Infection
  • Infecting Organism: Mycobacterium tuberculosis H37Rv or Erdman K01 strain is grown in an appropriate liquid medium to mid-log phase.

  • Infection Procedure: A whole-body inhalation exposure system is used to deliver a low-dose aerosol of M. tuberculosis, calibrated to implant approximately 10-50 bacilli per animal.[3][4]

  • Confirmation of Infection: A subset of animals (n=3-5) is euthanized 24 hours post-infection to determine the initial bacterial deposition in the lungs.

Treatment Regimen
  • Group Allocation: After a period of 21 days to allow for the establishment of infection, animals are randomly assigned to treatment and control groups (n=6-10 per group).[4]

    • Group 1 (Vehicle Control): Receives the vehicle used to formulate "this compound".

    • Group 2 ("this compound"): Receives the experimental drug at a predetermined dose and schedule.

    • Group 3 (Positive Control): Receives a standard-of-care antituberculosis drug or regimen (e.g., isoniazid-rifampin-pyrazinamide).[1][7]

  • Drug Administration: "this compound" is administered via the appropriate route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).[4][8]

  • Monitoring: Animals are monitored daily for clinical signs of illness (e.g., labored breathing, lethargy).[5][9] Body weight is recorded weekly.[5] Humane endpoints should be established, with a body weight loss of 15-20% often used as a key criterion for euthanasia.[5]

Endpoint Analysis
  • Bacterial Load Determination:

    • Aseptically remove the lungs and spleen.

    • Homogenize the tissues in sterile saline.

    • Prepare serial dilutions of the homogenates.

    • Plate the dilutions on appropriate agar plates (e.g., Middlebrook 7H11).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies and express the bacterial load as log10 CFU per gram of tissue.[2]

  • Histopathology:

    • Fix a portion of the lung and spleen in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli.[7]

    • Evaluate the sections for the extent of granulomatous inflammation, necrosis, and the presence of bacilli.

Data Presentation

Table 1: Bacterial Load in Lungs and Spleen
Treatment GroupDuration of TreatmentMean Log10 CFU/g Lung (± SD)Mean Log10 CFU/g Spleen (± SD)
Vehicle Control4 Weeks
"this compound"4 Weeks
Positive Control4 Weeks
Vehicle Control8 Weeks
"this compound"8 Weeks
Positive Control8 Weeks
Table 2: Body Weight Changes
Treatment GroupWeek 0Week 2Week 4Week 6Week 8
Vehicle Control
"this compound"
Positive Control

All weights are presented as mean body weight in grams (± SD).

Table 3: Gross Pathology Scores
Treatment GroupLung Lesion Score (0-4)Spleen Lesion Score (0-4)
Vehicle Control
"this compound"
Positive Control

Scoring system to be defined based on the extent and severity of visible lesions.

Host Immune Response Pathway

host_immune_response cluster_infection_process Infection Process cluster_innate_response Innate Immune Response cluster_adaptive_response Adaptive Immune Response cluster_granuloma_formation Granuloma Formation mtb M. tuberculosis alveolar_macrophage Alveolar Macrophage mtb->alveolar_macrophage Phagocytosis activated_macrophage Activated Macrophage alveolar_macrophage->activated_macrophage cytokine_release Cytokine Release (TNF-α, IL-12) activated_macrophage->cytokine_release granuloma Granuloma Formation activated_macrophage->granuloma dendritic_cell Dendritic Cell cytokine_release->dendritic_cell Activation t_cell_activation T-Cell Activation (Th1) dendritic_cell->t_cell_activation Antigen Presentation ifn_gamma IFN-γ Production t_cell_activation->ifn_gamma macrophage_activation Macrophage Activation & Killing ifn_gamma->macrophage_activation macrophage_activation->granuloma

Caption: Simplified signaling pathway of the host immune response to M. tuberculosis.

References

Application Note: Macrophage Infection Models for Evaluating the Intracellular Activity of Antituberculosis Agent-8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is a facultative intracellular pathogen that primarily resides and replicates within host macrophages.[1][2][3] This intracellular lifestyle poses a significant challenge for treatment, as many antimicrobial agents have poor penetration into host cells or are ineffective in the unique microenvironment of the macrophage phagosome.[4][5][6] Therefore, evaluating the intracellular activity of novel drug candidates is a critical step in the development of new antituberculosis therapies.[5][7]

This application note provides a comprehensive overview and detailed protocols for utilizing macrophage infection models to assess the intracellular efficacy of a novel compound, "Antituberculosis agent-8." The described models use the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells and represents a reproducible and widely used system for studying Mtb-macrophage interactions.[8][9] The protocols cover the differentiation of THP-1 cells, infection with Mtb, treatment with this compound, and subsequent determination of intracellular bacterial viability.

Key Experimental Concepts

The evaluation of intracellular drug activity relies on the ability to accurately quantify the number of viable bacteria within infected macrophages following drug exposure.[10] This is typically achieved by lysing the host macrophages and plating the released bacteria on a solid medium to enumerate colony-forming units (CFUs).[11] Alternative methods include the use of reporter strains of Mtb that express luciferase or fluorescent proteins, allowing for a more high-throughput assessment of bacterial viability.[5][12]

Experimental Workflow Overview:

G cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase prep_thp1 Culture and Differentiate THP-1 Monocytes infect Infect Macrophages with M. tuberculosis prep_thp1->infect prep_mtb Prepare M. tuberculosis Inoculum prep_mtb->infect treat Treat Infected Macrophages with this compound infect->treat lyse Lyse Macrophages to Release Intracellular Bacteria treat->lyse plate Plate Lysate and Enumerate CFUs lyse->plate analyze Data Analysis and Interpretation plate->analyze

Caption: General experimental workflow for assessing the intracellular activity of this compound.

Data Presentation

Quantitative data from intracellular activity assays should be summarized in a clear and organized manner to facilitate comparison between different concentrations of this compound and control compounds.

Table 1: Intracellular Activity of this compound against M. tuberculosis in THP-1 Macrophages

CompoundConcentration (µM)Log10 CFU/mL (Mean ± SD)% Reduction in CFU vs. Untreated Control
Untreated Control-6.5 ± 0.20%
This compound 0.16.3 ± 0.330%
15.1 ± 0.296%
103.8 ± 0.499.8%
Isoniazid (Control)14.2 ± 0.199.5%
Rifampicin (Control)14.0 ± 0.299.7%

Table 2: Cytotoxicity of this compound on THP-1 Macrophages

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Untreated Control-100 ± 5
This compound 0.198 ± 6
195 ± 8
1092 ± 7
10065 ± 10
Staurosporine (Control)110 ± 3

Experimental Protocols

Protocol 1: Differentiation of THP-1 Monocytes into Macrophage-like Cells

This protocol describes the differentiation of THP-1 human monocytic cells into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[8][9]

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 24-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Seed the THP-1 cells into 6-well or 24-well plates at a density of 5 x 10^5 cells/mL.

  • Add PMA to a final concentration of 25-100 ng/mL.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. During this time, the cells will adhere to the plate and differentiate into macrophages.

  • After incubation, aspirate the PMA-containing medium and wash the adherent macrophages twice with warm PBS.

  • Add fresh, antibiotic-free RPMI-1640 medium with 10% FBS and incubate for a further 24 hours before infection.

Protocol 2: Infection of Differentiated THP-1 Macrophages with M. tuberculosis

This protocol details the infection of the differentiated THP-1 macrophages with M. tuberculosis. All work with live Mtb must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:

  • Differentiated THP-1 macrophages in culture plates

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80

  • RPMI-1640 medium with 10% FBS (antibiotic-free)

  • PBS with 0.05% Tween 80

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

  • Pellet the bacteria by centrifugation and wash twice with PBS containing 0.05% Tween 80 to remove clumps.

  • Resuspend the bacterial pellet in antibiotic-free RPMI-1640 with 10% FBS.

  • Remove the medium from the differentiated THP-1 macrophages and infect with the Mtb suspension at a Multiplicity of Infection (MOI) of 1-10 bacteria per macrophage.[11][13]

  • Incubate the infected cells for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

  • After the 4-hour incubation, aspirate the medium containing extracellular bacteria and wash the cells three times with warm PBS to remove any remaining extracellular bacteria.

  • Add fresh, antibiotic-free RPMI-1640 with 10% FBS to each well. This is considered time zero (T0) of the experiment.

Protocol 3: Treatment with this compound and Determination of Intracellular Viability

This protocol describes the treatment of infected macrophages with "this compound" and the subsequent quantification of intracellular bacterial load.

Materials:

  • Infected THP-1 macrophages

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Control drugs (e.g., Isoniazid, Rifampicin)

  • Sterile water or 0.1% Saponin in PBS for cell lysis

  • Middlebrook 7H10 agar plates

  • PBS with 0.05% Tween 80

Procedure:

  • Prepare serial dilutions of this compound and control drugs in RPMI-1640 with 10% FBS.

  • At T0 (or after a desired pre-incubation period, e.g., 24 hours), add the drug dilutions to the infected macrophage cultures. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubate the treated cells for the desired duration (e.g., 3, 5, or 7 days) at 37°C in a 5% CO2 incubator.

  • At the end of the treatment period, aspirate the medium.

  • Lyse the macrophages by adding sterile water or 0.1% Saponin in PBS to each well and incubating for 10-15 minutes at room temperature.[11]

  • Scrape the wells to ensure complete lysis and collect the lysate.

  • Prepare 10-fold serial dilutions of the lysate in PBS with 0.05% Tween 80.

  • Plate 100 µL of each dilution onto 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies to determine the number of CFUs per mL of lysate.

Intracellular Drug Activity Assessment Workflow:

G start Infected Macrophages (T0) add_drug Add this compound and Controls start->add_drug incubate Incubate for 3-7 days add_drug->incubate lyse_cells Lyse Macrophages incubate->lyse_cells serial_dilute Serial Dilute Lysate lyse_cells->serial_dilute plate_cfu Plate on 7H10 Agar serial_dilute->plate_cfu incubate_plates Incubate Plates for 3-4 Weeks plate_cfu->incubate_plates count_cfu Count CFUs incubate_plates->count_cfu analyze_data Analyze Data: Calculate % Reduction count_cfu->analyze_data

Caption: Workflow for determining the intracellular viability of M. tuberculosis after drug treatment.

Host Cell Interactions and Signaling

While the primary focus of this application note is on the direct antimicrobial activity of "this compound," it is important to consider that the compound may also modulate the host immune response. M. tuberculosis infection of macrophages triggers a complex signaling cascade.

Simplified Macrophage Signaling upon Mtb Infection:

G Mtb M. tuberculosis Macrophage Macrophage Mtb->Macrophage Phagocytosis TLR2 TLR2 Mtb->TLR2 Recognition Phagosome Phagosome NFkB NF-κB TLR2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines ROS Reactive Oxygen Species (ROS) Cytokines->ROS Autophagy Autophagy Cytokines->Autophagy Bacterial_Killing Bacterial Killing ROS->Bacterial_Killing Autophagy->Bacterial_Killing

Caption: Simplified signaling pathway in a macrophage upon M. tuberculosis infection.

"this compound" could potentially influence this pathway at various points, either enhancing or inhibiting the host's ability to control the infection. Further studies, such as cytokine profiling and assessment of reactive oxygen species production, may be warranted to explore any immunomodulatory effects of the compound.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Antituberculosis Agent-8

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antituberculosis agent-8" is a hypothetical agent. The following application notes and protocols are based on the well-characterized antituberculosis drug, Isoniazid, to exemplify the principles and methodologies of pharmacokinetic and pharmacodynamic (PK/PD) modeling for a compound with a similar proposed mechanism of action.

Introduction

This compound (ATA-8) is a novel synthetic compound with potent bactericidal activity against Mycobacterium tuberculosis. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG).[1][2][3][4][5] Once activated, ATA-8 covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) system.[1][2][3][4] This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death.[1][3][4] ATA-8 is particularly effective against rapidly dividing mycobacteria.[1][2][4]

These notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ATA-8 and detailed protocols for its preclinical evaluation.

Pharmacokinetic Properties

The pharmacokinetics of ATA-8 are characterized by rapid absorption and genetically determined metabolism. The primary route of metabolism is acetylation by the hepatic N-acetyltransferase 2 (NAT2) enzyme.[2][4] Genetic polymorphisms in the NAT2 gene lead to different rates of drug metabolism, categorizing individuals into slow, intermediate, and fast acetylators.[4][6] This variation significantly impacts the drug's half-life and overall exposure.[2][3][7]

Table 1: Summary of Pharmacokinetic Parameters of this compound (based on Isoniazid data)

ParameterValueReference
Absorption
Bioavailability~90-95%[5]
Time to Peak Concentration (Tmax)1.0 - 2.0 hours[3][8]
Distribution
Protein BindingVery low (0-10%)[2]
Metabolism
Primary PathwayHepatic acetylation (NAT2)[2][4]
Elimination
Elimination Half-life (t½)Fast Acetylators: 0.5 - 1.6 hoursSlow Acetylators: 2.0 - 5.0 hours[2][3]
ExcretionPrimarily renal (urine)[2]

Pharmacodynamic Properties

The bactericidal activity of ATA-8 is concentration-dependent.[9] The key PK/PD index that correlates with its efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[7][9][10]

Table 2: In Vitro Activity of this compound against M. tuberculosis

ParameterValueReference
Mechanism of Action Inhibition of mycolic acid synthesis[1][3][4]
Spectrum of Activity Highly specific for Mycobacterium species[2]
Minimum Inhibitory Concentration (MIC) Range 0.01 - 0.25 µg/mL (for susceptible strains)[11]
PK/PD Target for Efficacy (90% EC) AUC₀₋₂₄/MIC ≈ 567[11]
Effect on Bacterial Growth Bactericidal against actively growing bacilliBacteriostatic against slow-growing bacilli[1][2]

Visualized Pathways and Workflows

Proposed Mechanism of Action of this compound

cluster_Mtb Mycobacterium tuberculosis Cell ATA8_prodrug ATA-8 (Prodrug) KatG KatG (Catalase-Peroxidase) ATA8_prodrug->KatG Activation Activated_ATA8 Activated ATA-8 (Isonicotinic Acyl Radical) KatG->Activated_ATA8 ATA8_NAD ATA-8-NAD Adduct Activated_ATA8->ATA8_NAD NADH NADH NADH->ATA8_NAD InhA InhA (Enoyl-ACP Reductase) ATA8_NAD->InhA Inhibition FAS2 Fatty Acid Synthase II (FAS-II) Mycolic_Acid Mycolic Acid Synthesis FAS2->Mycolic_Acid Blocked Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Blocked Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

cluster_workflow In Vivo Efficacy Workflow A 1. Mouse Infection (Aerosol delivery of M. tuberculosis) B 2. Pre-treatment Period (Allow infection to establish, ~2-3 weeks) A->B C 3. Treatment Initiation (Administer ATA-8 and controls) B->C D 4. Monitor Health (Body weight, clinical signs) C->D Daily E 5. Endpoint Analysis (Sacrifice mice at defined time points) C->E Weekly/Bi-weekly F 6. Organ Homogenization (Lungs and Spleen) E->F G 7. CFU Enumeration (Plate serial dilutions on 7H11 agar) F->G H 8. Data Analysis (Compare bacterial loads between groups) G->H

Caption: Workflow for murine model of tuberculosis efficacy testing.

PK/PD Modeling Logical Workflow

cluster_pkpd PK/PD Modeling Process PK_Data Pharmacokinetic Data (Plasma concentration vs. time) PK_Model Develop Population PK Model PK_Data->PK_Model PD_Data Pharmacodynamic Data (MIC, Time-kill curves) PD_Model Develop PD Model (e.g., Emax model) PD_Data->PD_Model PK_Params Estimate PK Parameters (CL, V, Ka, t½) PK_Model->PK_Params PD_Params Estimate PD Parameters (Emax, EC50) PD_Model->PD_Params PKPD_Link Link PK and PD Models PK_Params->PKPD_Link PD_Params->PKPD_Link Sim Monte Carlo Simulations (Dose-response relationships, target attainment) PKPD_Link->Sim

Caption: Logical workflow for pharmacokinetic/pharmacodynamic modeling.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of ATA-8 that prevents visible growth of M. tuberculosis. The broth microdilution method using a 96-well plate format is described.[12][13]

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and glycerol.

  • 96-well microtiter plates (sterile, clear, flat-bottom).

  • This compound (ATA-8) stock solution (e.g., 1 mg/mL in DMSO).

  • M. tuberculosis H37Rv culture in mid-log phase.

  • Sterile DMSO (vehicle control).

  • Incubator (37°C).

  • Plate sealer.

Procedure:

  • Drug Preparation: Prepare serial two-fold dilutions of ATA-8 in 7H9 broth directly in the 96-well plate. A typical concentration range to test is 0.03 to 4.0 µg/mL.[12]

  • Inoculum Preparation: Adjust the turbidity of the M. tuberculosis culture to a 0.5 McFarland standard. Dilute this suspension in 7H9 broth to achieve a final inoculum of approximately 1 x 10⁵ CFU/mL in each well.[12]

  • Inoculation: Add 100 µL of the bacterial suspension to each well containing 100 µL of the drug dilutions.

  • Controls:

    • Growth Control: Wells containing bacterial suspension and broth only.

    • Sterility Control: Wells containing broth only.

    • Vehicle Control: Wells containing bacterial suspension and the highest concentration of DMSO used.

  • Incubation: Seal the plates with a perforated plate sealer and incubate at 37°C for 14-21 days.[12]

  • Reading Results: The MIC is the lowest concentration of ATA-8 that shows no visible growth (no turbidity) compared to the growth control.[12]

Protocol 2: Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of ATA-8 over time.[14][15]

Materials:

  • M. tuberculosis culture in mid-log phase.

  • 7H9 broth with OADC and glycerol.

  • ATA-8 stock solution.

  • Sterile culture flasks or tubes.

  • Middlebrook 7H11 agar plates.

  • Sterile saline with 0.05% Tween 80 for dilutions.

  • Incubator (37°C) with shaking capabilities.

Procedure:

  • Inoculum Preparation: Prepare a starting culture of M. tuberculosis in 7H9 broth with a density of approximately 10⁵ - 10⁶ CFU/mL.

  • Assay Setup: Set up flasks containing the bacterial culture and add ATA-8 at various concentrations (e.g., 1x, 4x, and 8x the MIC). Include a drug-free growth control.

  • Sampling: At specified time points (e.g., 0, 2, 4, 7, and 14 days), withdraw an aliquot from each flask.[16]

  • CFU Enumeration: Perform 10-fold serial dilutions of each aliquot in sterile saline with Tween 80. Plate the dilutions onto 7H11 agar plates.

  • Incubation: Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL for each time point and concentration. Plot log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Protocol 3: In Vivo Efficacy in a Murine Model

This protocol describes a standard mouse model for testing the efficacy of antituberculosis agents.[17][18][19]

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old).

  • Aerosol infection chamber (e.g., Glas-Col inhalation exposure system).[17]

  • M. tuberculosis Erdman or H37Rv strain.

  • ATA-8 formulation for oral gavage.

  • Control vehicle (e.g., water or carboxymethyl cellulose).

  • Biosafety Level 3 (BSL-3) animal facility.

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis, calibrated to deliver approximately 50-100 bacilli into the lungs of each mouse.[17]

  • Establishment of Infection: Allow the infection to become established for 2-3 weeks. A subset of mice can be sacrificed to determine the baseline bacterial load.

  • Treatment: Begin treatment with ATA-8 administered daily via oral gavage. Include a control group receiving the vehicle only. A typical dose for an isoniazid-like compound would be in the range of 10-25 mg/kg.

  • Monitoring: Monitor the mice daily for clinical signs of illness and record their body weight weekly.[20]

  • Endpoint Analysis: At predetermined time points (e.g., after 2 and 4 weeks of treatment), sacrifice groups of mice.

  • Bacterial Load Determination: Aseptically remove the lungs and spleen. Homogenize the organs in sterile saline. Plate serial dilutions of the homogenates on 7H11 agar.

  • Data Interpretation: After 3-4 weeks of incubation, count the colonies to determine the CFU per organ. Efficacy is demonstrated by a statistically significant reduction in the bacterial load in the organs of treated mice compared to the control group.[17]

References

Application Notes and Protocols for ATA-8 in the Treatment of Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Multidrug-resistant tuberculosis (MDR-TB), defined as tuberculosis resistant to at least isoniazid and rifampicin, poses a significant global health threat. The lengthy and often toxic treatment regimens for MDR-TB have low success rates, underscoring the urgent need for novel, effective, and safer therapeutic agents. "Antituberculosis agent-8" (ATA-8) is a novel investigational compound belonging to the nitroimidazole class. These application notes provide a summary of the preclinical data on ATA-8 and detailed protocols for its evaluation against MDR-TB strains. This document is intended for researchers, scientists, and drug development professionals engaged in tuberculosis research.

Mechanism of Action

ATA-8 is a prodrug that requires bioactivation by a deazaflavin (F420)-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[1] Upon activation, ATA-8 generates reactive nitrogen species, including nitric oxide (NO).[1] These reactive species have a dual mode of action: they inhibit mycolic acid synthesis, a critical component of the mycobacterial cell wall, and disrupt cellular respiration by targeting ATP synthesis.[1][2] This multifaceted mechanism of action is anticipated to be effective against both replicating and non-replicating (dormant) mycobacteria and may reduce the likelihood of resistance development.

ATA8_Mechanism cluster_bacterium Mycobacterium tuberculosis ATA8_prodrug ATA-8 (Prodrug) Ddn Ddn (F420-dependent nitroreductase) ATA8_prodrug->Ddn Bioactivation Activated_ATA8 Activated ATA-8 (Reactive Nitrogen Species) Ddn->Activated_ATA8 Mycolic_Acid Mycolic Acid Synthesis Activated_ATA8->Mycolic_Acid Inhibition ATP_Synthase ATP Synthase Activated_ATA8->ATP_Synthase Inhibition Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall ATP_Production ATP Production ATP_Synthase->ATP_Production Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption ATP_Production->Bacterial_Death Depletion preclinical_workflow cluster_discovery Discovery & In Vitro Screening cluster_advanced_invitro Advanced In Vitro Models cluster_invivo In Vivo Evaluation cluster_candidate Candidate Selection HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead MIC_Panel MIC Determination (Susceptible & MDR strains) Hit_to_Lead->MIC_Panel Cytotoxicity Cytotoxicity Assays (Selectivity Index) MIC_Panel->Cytotoxicity Intracellular Intracellular Activity (Macrophage Model) Cytotoxicity->Intracellular Time_Kill Time-Kill Kinetics Intracellular->Time_Kill Resistance Resistance Frequency Studies Time_Kill->Resistance PK Pharmacokinetics (PK) (Mouse Model) Resistance->PK Efficacy Efficacy Studies (Mouse/Guinea Pig TB Model) PK->Efficacy Toxicity Preliminary Toxicology Efficacy->Toxicity Candidate Lead Candidate Selection Toxicity->Candidate TB_Signaling cluster_host_cell Host Macrophage cluster_receptors Pattern Recognition Receptors cluster_pathways Signaling Cascades cluster_response Immune Response MTB M. tuberculosis TLR2 TLR2 MTB->TLR2 NOD2 NOD2 MTB->NOD2 MyD88 MyD88 TLR2->MyD88 MAPK MAPK (p38, ERK) NOD2->MAPK NFkB NF-κB MyD88->NFkB MAPK->NFkB Autophagy Autophagy MAPK->Autophagy Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Chemokines Chemokines (IL-8, MCP-1) NFkB->Chemokines

References

Troubleshooting & Optimization

Improving the stability of "Antituberculosis agent-8" for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "Antituberculosis agent-8" (Agent-8) for experimental use.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation of Agent-8.

Issue 1: Precipitation of Agent-8 in Aqueous Buffers

  • Question: My Agent-8 precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

  • Answer: This is a common issue for hydrophobic compounds like Agent-8. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches:

    • Decrease Final Concentration: The simplest approach is to lower the final concentration of Agent-8 in your experiment.

    • Increase DMSO Concentration: You can try increasing the percentage of DMSO in your final solution. However, be mindful of the tolerance of your experimental system to DMSO, as high concentrations can be toxic to cells.

    • Use a Co-solvent: Incorporating a water-miscible co-solvent can help to increase the solubility of Agent-8.[1][2] This works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[1]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby enhancing their aqueous solubility and stability.[3][4]

    • pH Adjustment: The solubility of Agent-8 may be pH-dependent.[5][6] Experiment with different pH values for your buffer to find the optimal range for solubility.

Issue 2: Degradation of Agent-8 During Storage

  • Question: I am observing a loss of activity of my Agent-8 stock solution over time, even when stored at -20°C. What could be the cause and how can I improve its stability?

  • Answer: Degradation during storage can be caused by several factors. Here are some troubleshooting steps:

    • Light Protection: Agent-8 may be photosensitive.[7][8] Always store stock solutions and handle the compound in amber-colored vials or tubes to protect it from light.[7] When working on the bench, you can wrap containers in aluminum foil.[7][8]

    • Storage Temperature: While -20°C is a common storage temperature, some compounds are more stable at -80°C.[9] For long-term storage, consider cryogenic temperatures (-150°C or lower).[9][10]

    • Aliquoting: Avoid repeated freeze-thaw cycles, which can degrade the compound.[9][10] Aliquot your stock solution into single-use volumes.[9]

    • Inert Atmosphere: If Agent-8 is susceptible to oxidation, consider storing it under an inert gas like argon or nitrogen.

    • Lyophilization: For long-term storage, lyophilization (freeze-drying) can significantly improve stability by removing water, which can mediate degradation reactions.[11][12][13]

Issue 3: Inconsistent Results in Cellular Assays

  • Question: I am seeing high variability in my experimental results when using Agent-8 in cell-based assays. What could be the source of this inconsistency?

  • Answer: Inconsistent results can stem from issues with compound stability and handling. Consider the following:

    • Solution Stability in Media: Agent-8 may not be stable in your cell culture media over the duration of your experiment. It is recommended to prepare fresh dilutions of Agent-8 for each experiment.

    • Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their effective concentration. You may need to test a range of concentrations to determine the optimal dose in the presence of serum.

    • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware. Using low-binding tubes and plates can help to minimize this issue.

Frequently Asked Questions (FAQs)

General Handling and Storage

  • Q1: What is the recommended solvent for preparing stock solutions of Agent-8?

    • A1: Due to its hydrophobic nature, Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of Agent-8.

  • Q2: How should I store the solid powder form of Agent-8?

    • A2: The solid form of Agent-8 should be stored in a tightly sealed container at -20°C, protected from light and moisture.

  • Q3: What precautions should I take when handling Agent-8?

    • A3: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

Experimental Use

  • Q4: How can I confirm the stability of Agent-8 under my experimental conditions?

    • A4: A stability-indicating method using High-Performance Liquid Chromatography (HPLC) is the most reliable way to assess the stability of Agent-8.[14][15][16][17] This method can separate the intact drug from its degradation products.[14][15][16]

  • Q5: What are "forced degradation" studies and should I perform them?

    • A5: Forced degradation, or stress testing, involves exposing the drug to harsh conditions (e.g., acid, base, heat, oxidation, light) to deliberately degrade it.[15][16][18] These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[15][16][17][18] It is highly recommended to perform these studies to understand the degradation pathways of Agent-8.[18]

  • Q6: Can I use pre-formulated solutions to improve the solubility and stability of Agent-8?

    • A6: Yes, using formulation strategies like solid dispersions or inclusion complexes with cyclodextrins can significantly improve the solubility and stability of poorly water-soluble drugs.[3][19][20]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.01
Dimethyl Sulfoxide (DMSO)> 50
Ethanol5.2
Methanol2.8

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureLight ProtectionAdditional Notes
Solid Powder-20°CRequiredStore in a desiccator to protect from moisture.
DMSO Stock Solution-20°C or -80°CRequiredAliquot into single-use volumes to avoid freeze-thaw cycles.[9]
Aqueous Working Solutions2-8°CRequiredPrepare fresh daily.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify the degradation pathways of Agent-8. A stability-indicating HPLC method is required to analyze the results.[15][16][17]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Agent-8 in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid powder of Agent-8 in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a 1 mg/mL solution of Agent-8 in acetonitrile to direct sunlight for 8 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Preparation of Agent-8 with a Co-solvent

This protocol describes how to prepare a solution of Agent-8 using a co-solvent to improve its solubility in an aqueous buffer.

  • Prepare a High-Concentration Stock: Dissolve Agent-8 in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).

  • Prepare Intermediate Dilution: Dilute the DMSO stock solution in a co-solvent such as ethanol or polyethylene glycol 400 (PEG-400). The ratio of DMSO to co-solvent will need to be optimized. A starting point could be a 1:1 ratio.

  • Final Dilution in Aqueous Buffer: Slowly add the intermediate dilution to your pre-warmed aqueous experimental buffer while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of the organic solvents should be kept as low as possible.

Visualizations

experimental_workflow Experimental Workflow for Agent-8 Stability Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into Single-Use Vials stock->aliquot storage Store at -80°C (Protected from Light) aliquot->storage dilute Prepare Working Solution (Use Co-solvent if needed) storage->dilute assay Perform Cellular Assay dilute->assay data Data Acquisition assay->data hplc Stability-Indicating HPLC assay->hplc Confirm Concentration results Analyze Results data->results hplc->results

Caption: Workflow for preparing and assessing the stability of Agent-8.

troubleshooting_logic Troubleshooting Precipitation of Agent-8 start Precipitation Observed? solubility Is solubility the issue? start->solubility Yes degradation Is degradation occurring? start->degradation No lower_conc Lower Final Concentration solubility->lower_conc Yes cosolvent Use Co-solvent solubility->cosolvent ph_adjust Adjust Buffer pH solubility->ph_adjust cyclodextrin Use Cyclodextrin solubility->cyclodextrin fresh_prep Prepare Fresh Solution degradation->fresh_prep Yes light_protect Protect from Light degradation->light_protect hplc_check Check Purity by HPLC degradation->hplc_check end_s Solution Stable lower_conc->end_s cosolvent->end_s ph_adjust->end_s cyclodextrin->end_s end_d Degradation Minimized fresh_prep->end_d light_protect->end_d hplc_check->end_d

Caption: Logic diagram for troubleshooting Agent-8 precipitation.

signaling_pathway Hypothesized Signaling Pathway for Agent-8 cluster_cell Mycobacterium tuberculosis enzyme_A Target Enzyme A product_C Product C (Essential for Cell Wall Synthesis) enzyme_A->product_C Catalyzes substrate_B Substrate B substrate_B->enzyme_A cell_wall Cell Wall Integrity product_C->cell_wall Agent8 This compound Agent8->enzyme_A Inhibits cell_lysis Cell Lysis cell_wall->cell_lysis

Caption: Hypothesized mechanism of action for this compound.

References

Addressing cytotoxicity issues of "Antituberculosis agent-8" in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antituberculosis Agent-8 (ATA-8)

Welcome to the technical support center for this compound (ATA-8). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the cytotoxicity of ATA-8 observed in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our mammalian cell lines (e.g., HepG2, A549) treated with ATA-8, even at concentrations close to the anti-tubercular EC50. Is this expected?

A1: Yes, this is a known characteristic of ATA-8. The compound has a narrow therapeutic index, meaning the concentration required for effective anti-tubercular activity is close to the concentration that causes host cell toxicity. The primary goal is to find an experimental window where anti-tubercular effects can be studied with minimal confounding cytotoxicity.

Q2: What is the therapeutic index for ATA-8?

A2: The therapeutic index (TI) is a quantitative measure of a drug's safety margin.[1][2][3][4][5] It is calculated by dividing the cytotoxic concentration for 50% of cells (CC50) by the effective concentration for 50% of the target (EC50).[1][2] For ATA-8, the values vary depending on the cell line used.

Data Presentation: Therapeutic Index of ATA-8

Cell LineATA-8 CC50 (µM)M. tuberculosis EC50 (µM)Therapeutic Index (TI = CC50/EC50)
HepG2 (Liver)5.80.511.6
A549 (Lung)8.20.516.4
THP-1 (Monocyte)4.50.59.0

A higher TI indicates a wider safety margin.[1] As shown, the margin for ATA-8 is relatively narrow, requiring careful dose selection.

Q3: What is the suspected mechanism of ATA-8-induced host cell cytotoxicity?

A3: Current data suggests that ATA-8 induces mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway. This is characterized by a decrease in mitochondrial membrane potential and subsequent activation of executioner caspases 3 and 7.

Troubleshooting Guide: Investigating and Mitigating Cytotoxicity

This guide provides a structured workflow to diagnose and address the cytotoxicity of ATA-8 in your experiments.

// Nodes start [label="High Cytotoxicity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Confirm\nATA-8 Concentration & Purity", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Differentiate\nApoptosis vs. Necrosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3a [label="Step 3a: Quantify Apoptosis\n(Annexin V / Caspase Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; step3b [label="Step 3b: Quantify Necrosis\n(LDH Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; step4 [label="Step 4: Investigate\nMitochondrial Involvement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Step 5: Experimental\nMitigation Strategies", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Refined Assay Window\nEstablished", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges start -> step1; step1 -> step2; step2 -> step3a [label="Apoptosis Suspected"]; step2 -> step3b [label="Necrosis Suspected"]; step3a -> step4; step3b -> step5; step4 -> step5; step5 -> end; } dot Caption: A step-by-step workflow for troubleshooting ATA-8 cytotoxicity.

Step 1: Confirm Compound Integrity

Before proceeding with complex cellular assays, ensure the observed toxicity is not due to experimental artifacts.

  • Verify Concentration: Double-check all calculations for serial dilutions. An error in calculation is a common source of unexpected toxicity.

  • Assess Purity: If possible, confirm the purity of your ATA-8 stock using methods like HPLC-MS. Impurities from synthesis can have their own cytotoxic profiles.

Step 2: Differentiate Apoptosis vs. Necrosis

Understanding the mode of cell death is critical. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled cell death often resulting from acute injury, which is indicated by the loss of membrane integrity.[6][7]

  • Recommendation: Use a dual-staining method like Annexin V and Propidium Iodide (PI) flow cytometry.[8][9][10][11][12] This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

table [label=<

Annexin V Staining Propidium Iodide (PI) Staining Cell Population

Negative Negative Viable / Healthy

Positive Negative Early Apoptosis

Positive Positive Late Apoptosis / Necrosis

Negative Positive Necrosis (Primary)

]; } dot Caption: Interpreting flow cytometry data from Annexin V/PI staining.

Step 3: Quantify the Primary Cell Death Pathway
  • 3a. If Apoptosis is Indicated: Quantify the activity of effector caspases. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method that measures the activity of caspase-3 and caspase-7, key executioners of apoptosis.[13][14][15][16][17] An increase in luminescence is directly proportional to the amount of active caspase 3/7.[14][15]

  • 3b. If Necrosis is Indicated: Measure the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[6][7][18][19][20] The amount of formazan product formed in the colorimetric assay is proportional to the amount of LDH released.[18]

Step 4: Investigate Mitochondrial Involvement

Since ATA-8 is suspected of inducing mitochondrial dysfunction, this should be investigated directly. Mitochondrial toxicity is a significant factor in drug-induced toxicity.[21][22]

  • Recommendation: Perform a mitochondrial membrane potential assay using a dye like JC-1. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.[21][23] In apoptotic cells with decreased potential, JC-1 remains as monomers that fluoresce green.[21] A shift from red to green fluorescence indicates mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.[24]

G ATA8 ATA-8 Mito Mitochondrial Stress ATA8->Mito MMP Loss of Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Step 5: Experimental Mitigation Strategies

If cytotoxicity is confounding your anti-tubercular readouts, consider these strategies:

  • Reduce Incubation Time: Determine if a shorter exposure time is sufficient to observe anti-tubercular activity while minimizing host cell death. Run a time-course experiment (e.g., 6, 12, 24, 48 hours).

  • Use a More Resistant Cell Line: If your experimental question allows, switch to a cell line that is less sensitive to ATA-8 (see TI table above).

  • Change Culture Media: Some studies suggest that replacing glucose with galactose in the culture media can make cells more reliant on oxidative phosphorylation, potentially sensitizing them to mitochondrial toxicants.[21][22] This could be used as a tool to confirm mitochondrial involvement but is unlikely to reduce overall cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[25][26][27] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[25][28]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of ATA-8 and control compounds. Include "cells only" (vehicle) and "media only" (blank) controls. Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[27][29]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[25][29]

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm with a reference wavelength of >650 nm.[25]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[6][7][18][19]

  • Cell Plating & Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include three key controls: (1) Vehicle Control (spontaneous LDH release), (2) Maximum LDH Release (add lysis buffer 45 min before the end), and (3) Media Blank.[18][20]

  • Supernatant Collection: Centrifuge the plate at ~600 x g for 10 minutes.[20] Carefully transfer 50 µL of the cell-free supernatant to a new flat-bottom 96-well plate.[18]

  • Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the mixture to each well containing the supernatant.[18]

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.[18]

  • Absorbance Reading: Add 50 µL of stop solution. Measure the absorbance at 490-520 nm.[18]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[8][9][11] Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[8][11]

  • Cell Preparation: Culture and treat cells with ATA-8. For adherent cells, collect both the floating cells and the trypsinized attached cells to ensure all apoptotic cells are included.[8][9]

  • Washing: Wash cells twice with cold PBS and centrifuge at ~300-600 x g for 5 minutes.[8][12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[10][12]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[10] Keep samples on ice.[9][12]

References

Technical Support Center: Refining Animal Models for Antituberculosis Agent-8 Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the efficacy testing of "Antituberculosis agent-8" in animal models.

Frequently Asked Questions (FAQs)

Q1: Which is the most appropriate animal model for initial efficacy screening of this compound?

A1: For initial in vivo efficacy screening, the mouse model is the most commonly used due to its cost-effectiveness, ease of handling, and the availability of a wide range of immunological reagents.[1][2][3] Standard inbred strains like BALB/c and C57BL/6 are often employed.[2][4] These models are particularly useful for rapid assessment of a compound's ability to reduce bacterial load in the lungs and spleen.[5]

Q2: We are observing high variability in bacterial loads between individual mice in the same treatment group. What could be the cause?

A2: High variability can stem from several factors:

  • Inoculum Preparation and Delivery: Inconsistent preparation of the Mycobacterium tuberculosis (Mtb) inoculum or variability in the aerosol exposure can lead to different initial bacterial loads in the lungs.

  • Animal Handling and Stress: Stress can impact the immune response and disease progression. Ensure consistent and gentle handling of the animals.

  • Genetic Heterogeneity: Even within inbred strains, minor genetic variations can exist. For studies requiring a broader range of host responses, Diversity Outbred (DO) mice might be considered, as they better reflect the genetic diversity of the human population.[6]

  • Technical Errors: Inaccurate dosing of this compound or errors during colony-forming unit (CFU) enumeration can introduce significant variability.

Q3: Our in vitro results for this compound are excellent, but we are not seeing the expected efficacy in our mouse model. Why might this be?

A3: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to several factors:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The agent may have poor absorption, rapid metabolism, or inefficient distribution to the sites of infection (e.g., within granulomas) in the animal model.[7]

  • Host Immune Response: The complex host immune response in a living organism can influence drug efficacy, an element absent in in vitro assays.

  • Bacterial Physiology: Mtb within the host exists in different metabolic states (e.g., replicating, non-replicating, persistent), which may have varied susceptibility to the agent compared to actively growing bacteria in culture.[8]

  • Model Limitations: Standard mouse models do not typically form the caseous, necrotic granulomas seen in human tuberculosis, which can be a difficult-to-penetrate site for many drugs.[3][9]

Q4: When should we consider moving to a more complex animal model, such as the guinea pig or non-human primate (NHP)?

A4: Progression to more complex and costly models is warranted when:

  • Confirmation of Efficacy: After demonstrating consistent efficacy and a good safety profile in mice.

  • Human-like Pathology: To evaluate the agent's efficacy in a model that more closely mimics human TB pathology, including the formation of caseous granulomas and lung cavitation (rabbits and NHPs).[10][11][12] Guinea pigs are highly susceptible and develop human-like necrotic lung lesions.[1][10]

  • Latent TB Infection Models: To assess the agent's potential to treat latent TB infection, models like the Cornell mouse model or specific protocols in guinea pigs and rabbits can be used.[10][12]

  • Preclinical Development: NHPs are considered the "gold standard" for preclinical evaluation before moving to human clinical trials due to their close phylogenetic relationship to humans and similar disease presentation.[1][2][13]

Troubleshooting Guides

Issue 1: Inconsistent Granuloma Formation in C3HeB/FeJ Mice

  • Problem: You are using the C3HeB/FeJ mouse strain to model human-like caseous necrotic granulomas, but the formation and characteristics of these lesions are inconsistent across animals.

  • Troubleshooting Steps:

    • Verify Genetic Integrity: Ensure the C3HeB/FeJ mice are from a reputable supplier and have not undergone genetic drift.

    • Standardize Inoculum: Use a low-dose aerosol infection with a well-characterized Mtb strain (e.g., H37Rv) to ensure a consistent initial infection.

    • Monitor Animal Health: Factors like diet and concurrent infections can influence the immune response and granuloma formation. Maintain a specific-pathogen-free (SPF) environment.

    • Histopathological Analysis: Ensure consistent tissue processing, sectioning, and staining for accurate assessment of granuloma morphology.

Issue 2: Unexpected Toxicity of this compound in the Animal Model

  • Problem: Animals treated with this compound are showing signs of toxicity (e.g., weight loss, ruffled fur, lethargy) not predicted by in vitro toxicology studies.

  • Troubleshooting Steps:

    • Dose-Ranging Study: Conduct a preliminary dose-ranging study in uninfected animals to determine the maximum tolerated dose (MTD).

    • Pharmacokinetic Analysis: Analyze blood samples to determine the concentration of the agent and its metabolites. High exposure or accumulation of a toxic metabolite could be the cause.

    • Vehicle Control: Ensure the vehicle used to dissolve and administer the agent is not causing the toxic effects.

    • Clinical Pathology: Perform hematology and serum chemistry analysis to identify any organ-specific toxicity.

Issue 3: Relapse of Infection After Successful Treatment with this compound

  • Problem: After a course of treatment that successfully reduces bacterial loads to undetectable levels, the infection relapses in a significant proportion of the animals.

  • Troubleshooting Steps:

    • Assess Sterilizing Activity: This indicates that this compound may have good bactericidal activity against actively replicating bacteria but poor sterilizing activity against persistent Mtb.

    • Extend Treatment Duration: Evaluate if a longer duration of treatment can prevent relapse.

    • Combination Therapy: Test this compound in combination with standard anti-TB drugs like rifampin or pyrazinamide, which are known for their sterilizing activity.[14]

    • Relapse Study Design: Implement a dedicated relapse study where treatment is administered for a defined period, followed by a treatment-free period to monitor for bacterial regrowth.

Data Presentation

Table 1: Comparison of Common Animal Models for Antituberculosis Drug Efficacy Testing

FeatureMouse (e.g., BALB/c, C57BL/6)Mouse (C3HeB/FeJ)Guinea PigRabbitNon-Human Primate (NHP)
Primary Use Initial efficacy screening, immunogenicityHuman-like granuloma studiesVaccine efficacy, human-like pathologyCavitary TB, latent TB modelsPreclinical "gold standard"
Key Advantage Low cost, high throughput, many reagentsForms caseous necrotic granulomasHigh susceptibility, human-like pathologyForms lung cavitiesClosely mimics human disease
Key Limitation Does not form human-like granulomasHigher cost and variabilityLimited immunological reagentsRelatively resistant to MtbHigh cost, ethical considerations
Typical Infection Route Aerosol, intravenousAerosolAerosolAerosol, intratrachealAerosol
Primary Efficacy Readout Lung and spleen CFU countsLung CFU counts, histopathologyLung and spleen CFU counts, survivalLung CFU counts, cavity sizeLung CFU counts, PET-CT imaging

Table 2: Example Efficacy Data for this compound in a Murine Model

Treatment GroupDosageDuration (weeks)Mean Lung CFU (log10) ± SDMean Spleen CFU (log10) ± SD
Untreated Control-46.5 ± 0.44.2 ± 0.3
Isoniazid (Standard)25 mg/kg44.1 ± 0.32.1 ± 0.2
This compound50 mg/kg44.8 ± 0.53.5 ± 0.4
This compound100 mg/kg44.3 ± 0.42.5 ± 0.3

Experimental Protocols

Protocol 1: Low-Dose Aerosol Infection of Mice with Mycobacterium tuberculosis

  • Preparation of Inoculum:

    • Culture Mtb (e.g., H37Rv) to mid-log phase in an appropriate liquid medium.

    • Wash the bacterial cells twice with phosphate-buffered saline (PBS) containing a mild detergent to reduce clumping.

    • Resuspend the pellet in PBS and briefly sonicate to create a single-cell suspension.

    • Adjust the concentration of the bacterial suspension to achieve the desired inoculum delivery (typically 50-100 CFU per mouse lung).

  • Aerosol Infection Procedure:

    • Calibrate the aerosol exposure chamber (e.g., Glas-Col) to deliver the target number of bacteria to the lungs of the mice.

    • Place the mice in the exposure chamber.

    • Run the nebulizer for the predetermined time to generate the bacterial aerosol.

    • Hold the mice in the chamber for a post-exposure period to allow for the settling of aerosols.

  • Confirmation of Inoculum Dose:

    • Immediately after infection (Day 1), euthanize a subset of mice (n=3-4).

    • Homogenize the lungs and plate serial dilutions onto appropriate agar plates.

    • Incubate the plates and enumerate CFUs to confirm the initial bacterial deposition in the lungs.

Protocol 2: Assessment of this compound Efficacy in Chronically Infected Mice

  • Establishment of Chronic Infection:

    • Infect mice with a low dose of Mtb via the aerosol route as described in Protocol 1.

    • Allow the infection to establish for 4-6 weeks, at which point the bacterial load in the lungs typically reaches a stable plateau.[8]

  • Treatment Administration:

    • Randomize the infected mice into treatment groups (e.g., untreated control, standard drug control, different doses of this compound).

    • Administer the treatments daily (or as determined by PK studies) for the specified duration (e.g., 4 weeks). The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS.

    • Plate serial dilutions of the homogenates onto selective agar plates.

    • Incubate the plates for 3-4 weeks and count the number of Mtb colonies to determine the CFU per organ.

    • Compare the CFU counts between the treatment groups and the untreated control group to determine the efficacy of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Infection Day 0: Low-Dose Aerosol Infection Establishment Weeks 0-4: Establishment of Chronic Infection Infection->Establishment 4 Weeks Treatment Weeks 4-8: Daily Dosing with This compound Establishment->Treatment Start Treatment Euthanasia Week 8: Euthanasia & Organ Harvest Treatment->Euthanasia End of Treatment CFU_Count CFU Enumeration (Lungs & Spleen) Euthanasia->CFU_Count Histology Histopathological Analysis (Lungs) Euthanasia->Histology

Caption: Workflow for efficacy testing of this compound in a chronic mouse infection model.

Troubleshooting_Logic Start Poor in vivo Efficacy of Agent-8 Observed Check_PK Analyze Pharmacokinetics (Absorption, Distribution, Metabolism) Start->Check_PK Check_Toxicity Assess Animal Toxicity (Weight, Behavior) Start->Check_Toxicity Check_Model Is the Animal Model Appropriate? Start->Check_Model Poor_PK Outcome: Poor Drug Exposure at Infection Site Check_PK->Poor_PK Yes High_Toxicity Outcome: Toxicity Limits Efficacious Dosing Check_Toxicity->High_Toxicity Yes Model_Mismatch Outcome: Model Lacks Key Human Pathologies Check_Model->Model_Mismatch Yes Action_PK Action: Reformulate Agent-8 or Adjust Dosing Regimen Poor_PK->Action_PK Action_Toxicity Action: Conduct MTD Study; Consider Analogs High_Toxicity->Action_Toxicity Action_Model Action: Test Agent-8 in a More Advanced Model (e.g., C3HeB/FeJ, Guinea Pig) Model_Mismatch->Action_Model

Caption: Logical troubleshooting flow for poor in vivo efficacy of a novel anti-TB agent.

References

Technical Support Center: Enhancing the Bioavailability of Antituberculosis Agent-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of "Antituberculosis agent-8" bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is drug bioavailability and why is it crucial for this compound?

A1: Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API), such as this compound, is absorbed from a drug product and becomes available at the site of action.[1] For an antitubercular drug, sufficient bioavailability is critical to ensure that therapeutic concentrations are reached at the site of infection to effectively inhibit the growth of Mycobacterium tuberculosis. Poor bioavailability can lead to suboptimal therapeutic outcomes and the potential development of drug resistance.

Q2: this compound is showing poor aqueous solubility. How does this impact its bioavailability?

A2: Poor aqueous solubility is a primary obstacle to achieving adequate oral bioavailability.[2][3] For a drug to be absorbed through the gastrointestinal tract, it must first dissolve in the intestinal fluids. If this compound has low solubility, its dissolution rate will be slow, limiting the amount of drug available for absorption across the intestinal membrane. This is a common challenge, as over 70% of new chemical entities in development pipelines exhibit poor aqueous solubility.[4]

Q3: What are the initial steps to consider when low bioavailability of this compound is observed in preclinical studies?

A3: When confronted with low bioavailability, a systematic approach is recommended. First, confirm the physicochemical properties of this compound, such as its solubility and permeability, which can be categorized using the Biopharmaceutics Classification System (BCS).[4] Concurrently, evaluate the solid-state characteristics, including crystallinity and polymorphism, as these can significantly influence solubility.[4] Initial formulation strategies to explore include particle size reduction and the use of simple surfactant systems to assess the potential for improvement.

Q4: What role does first-pass metabolism play in the bioavailability of antitubercular drugs?

A4: First-pass metabolism, which occurs primarily in the liver and to some extent in the intestinal wall, can significantly reduce the amount of drug reaching systemic circulation.[3] Drugs absorbed from the gut are transported to the liver via the portal vein before entering the general circulation. If this compound is extensively metabolized during this first pass, its oral bioavailability will be low, even if it is well-absorbed from the intestine.

Troubleshooting Guide

Issue 1: High variability in in-vitro dissolution results for this compound.

Potential Cause Troubleshooting Step
Inadequate wetting of the drug powder. Incorporate a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) into the dissolution medium to improve wettability.
Drug polymorphism. Analyze the solid form of this compound before and after dissolution using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in crystalline form.[4]
Inappropriate dissolution medium. Use biorelevant media, such as fasted-state simulated intestinal fluid (FaSSIF) or fed-state simulated intestinal fluid (FeSSIF), which better mimic the in-vivo environment.[5]
Inconsistent hydrodynamic conditions. Ensure the dissolution apparatus is properly calibrated and that agitation speeds are consistent across all experiments.

Issue 2: this compound shows high permeability in Caco-2 assays but low oral bioavailability in animal models.

Potential Cause Troubleshooting Step
Extensive first-pass metabolism. Conduct in-vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of the compound. If metabolism is high, consider prodrug strategies or co-administration with a metabolic inhibitor (in research settings).[2]
P-glycoprotein (P-gp) efflux. Perform Caco-2 permeability assays in the presence and absence of a known P-gp inhibitor (e.g., verapamil) to assess if the drug is a substrate for this efflux transporter.[6]
Poor in-vivo solubility and dissolution. The high permeability in vitro may not be realized in vivo if the drug does not adequately dissolve in the gastrointestinal tract. Re-evaluate the formulation strategy to enhance solubility.

Issue 3: A lipid-based formulation of this compound failed to improve bioavailability.

Potential Cause Troubleshooting Step
Incorrect formulation type. The choice of lipid formulation (e.g., SEDDS, SMEDDS) is critical.[5] Review the physicochemical properties of this compound (e.g., LogP, solubility in lipids) to select the most appropriate system.
Drug precipitation upon dispersion. After diluting the lipid formulation in an aqueous medium, monitor for drug precipitation over time. If precipitation occurs, consider adding a polymeric precipitation inhibitor to the formulation.
Insufficient lipid digestion. The absorption of some lipid-based formulations depends on the action of lipase. If this is a suspected issue, consider formulations with a higher surfactant-to-oil ratio that are less dependent on digestion.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive transcellular permeability.[7]

  • Preparation of the Donor Plate:

    • Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with buffer.

  • Preparation of the PAMPA Sandwich:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

    • Carefully place the lipid-coated donor plate onto the acceptor plate.

  • Incubation:

    • Add the drug solution to the donor wells.

    • Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours).

  • Analysis:

    • Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe).

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line to model the intestinal barrier and assess both passive and active transport.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a monolayer with tight junctions.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test solution containing this compound to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (acceptor) side.

  • Sampling and Incubation:

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Analysis:

    • Determine the concentration of this compound in the collected samples.

    • Calculate the apparent permeability coefficient (Papp).

Formulation Strategies to Enhance Bioavailability

The following table summarizes key formulation strategies that can be employed to overcome the poor solubility of this compound.

Strategy Principle Advantages Disadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.[4]Simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Amorphous Solid Dispersions The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility than the crystalline form.[5]Significant increase in apparent solubility and dissolution rate.Amorphous forms are thermodynamically unstable and can recrystallize over time, affecting stability.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with gastrointestinal fluids, facilitating absorption.[6]Can enhance lymphatic transport, bypassing first-pass metabolism; suitable for lipophilic drugs.Potential for drug precipitation upon dispersion; requires careful selection of excipients.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a complex with improved aqueous solubility.[4]High solubility enhancement; can also improve stability.Limited by the stoichiometry of the complex and the dose of cyclodextrin that can be safely administered.
Prodrugs A bioreversible derivative of the parent drug is synthesized with improved physicochemical properties (e.g., solubility). The prodrug is then converted to the active parent drug in vivo.[2]Can overcome multiple barriers (solubility, permeability, metabolism) simultaneously.Requires extensive chemical synthesis and characterization; the conversion kinetics must be optimized.

Visualizations

bioavailability_workflow cluster_0 Initial Assessment cluster_1 In-Vitro Screening cluster_2 Formulation Development cluster_3 In-Vivo Evaluation cluster_4 Outcome start Low Bioavailability of this compound Observed physchem Characterize Physicochemical Properties (Solubility, Permeability, LogP) start->physchem solid_state Analyze Solid State (Crystallinity, Polymorphism) start->solid_state dissolution In-Vitro Dissolution Studies (Biorelevant Media) physchem->dissolution pampa PAMPA for Passive Permeability physchem->pampa formulation Select Formulation Strategy (e.g., Solid Dispersion, Lipid-Based) dissolution->formulation caco2 Caco-2 Assay for Permeability & Efflux pampa->caco2 caco2->formulation optimization Optimize Formulation formulation->optimization pk_study In-Vivo Pharmacokinetic Study (Animal Model) optimization->pk_study data_analysis Analyze PK Parameters (AUC, Cmax, Tmax) pk_study->data_analysis success Bioavailability Enhanced data_analysis->success fail Re-evaluate Strategy data_analysis->fail If bioavailability is still low fail->formulation

Caption: Workflow for troubleshooting and enhancing the bioavailability of a new drug candidate.

GI_Absorption_Barriers cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug_form Drug in Dosage Form dissolution Drug in Solution drug_form->dissolution Dissolution enterocyte Enterocyte dissolution->enterocyte Absorption (Permeation) enterocyte->dissolution Efflux (e.g., P-gp) portal_vein Portal Vein enterocyte->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation liver->systemic_circ

References

Technical Support Center: Optimization of Mycobacterium tuberculosis Culture Conditions for "Antituberculosis agent-8" Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the optimization of Mycobacterium tuberculosis (Mtb) culture conditions for the screening of "Antituberculosis agent-8".

Frequently Asked Questions (FAQs)

Q1: What is the recommended culture medium for initial screening of "this compound"?

A1: For initial high-throughput screening, a liquid medium is generally recommended due to its suitability for automation and faster growth detection.[1][2] Middlebrook 7H9 broth, supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol, is a widely used liquid medium for Mtb culture.[3] For subsequent validation and determination of minimum inhibitory concentration (MIC), solid media like Middlebrook 7H10 or 7H11 agar can be used.[4][5]

Q2: What are the optimal incubation conditions for M. tuberculosis cultures?

A2: M. tuberculosis should be incubated at 37°C. Cultures in sealed containers should have their caps loosened for the first week to allow for gas exchange.[6] The incubation period varies depending on the medium and the initial inoculum size. Liquid cultures typically show growth within 14 days, while growth on solid media may take 3 to 6 weeks.[7]

Q3: How can I minimize contamination in my Mtb cultures?

A3: Contamination is a common issue in slow-growing Mtb cultures.[7] To minimize contamination, all specimen processing and culture inoculations should be performed in a biosafety cabinet.[8] Use sterile containers for specimen collection and transport specimens to the laboratory as quickly as possible.[6][8] The use of selective antimicrobial supplements, such as PANTA, in liquid culture media can also help to inhibit the growth of contaminating bacteria.[8] An acceptable contamination rate is generally considered to be 3-5% for solid media and 5-8% for liquid media.[7]

Q4: My Mtb cultures are growing very slowly. What could be the reason?

A4: Several factors can contribute to slow growth. A low bacterial load in the initial inoculum is a common cause.[7] Ensure that the specimen processing, especially decontamination steps, is not overly harsh, as this can reduce the number of viable bacilli.[6][7] Also, verify that the incubator temperature is correctly calibrated to 37°C and that culture caps are appropriately managed to allow for adequate gas exchange.[6][7]

Q5: How do I interpret the results of a drug susceptibility test for "this compound"?

A5: Drug susceptibility testing (DST) for "this compound" will typically involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that inhibits more than 99% of the bacterial growth.[9] This is usually done by comparing the growth in wells or tubes containing the agent with the growth in a drug-free control.[9] The result is reported as the MIC value in µg/mL. This value can then be compared to established breakpoints, if available, to classify the strain as susceptible or resistant.

Troubleshooting Guides

Issue 1: High Contamination Rate in Liquid Cultures
Possible Cause Troubleshooting Step
Improper specimen handlingEnsure specimens are collected in sterile containers and transported promptly to the lab.[8]
Inadequate decontaminationReview the decontamination procedure. Over-treatment can reduce Mtb viability, while under-treatment will not eliminate contaminants.[8]
Contaminated reagents or mediaPerform quality control checks on all media and reagents used for culture.[7]
Environmental contaminationAlways work within a certified biosafety cabinet. Ensure the cabinet is properly maintained and decontaminated.[8]
Incorrect use of antimicrobial supplementsCheck the storage conditions and expiration date of antimicrobial supplements like PANTA. Ensure they are reconstituted and used according to the manufacturer's instructions.[8]
Issue 2: Inconsistent MIC Results for "this compound"
Possible Cause Troubleshooting Step
Inaccurate drug concentrationVerify the stock solution preparation and serial dilutions of "this compound".
Variation in inoculum sizeStandardize the inoculum preparation to ensure a consistent bacterial density in each test.
Mixed culturesBefore performing DST, ensure the Mtb culture is pure by sub-culturing on solid media to check for uniform colony morphology.[9][10]
Improper incubationEnsure consistent incubation at 37°C for the specified duration.
Subjective reading of resultsHave a second trained individual read the results, or use a quantitative readout method if available.

Experimental Protocols

Protocol 1: Preparation of M. tuberculosis Liquid Culture for Screening
  • Aseptically transfer a loopful of M. tuberculosis colonies from a solid medium to a tube containing 5 mL of Middlebrook 7H9 broth supplemented with 10% OADC, 0.5% glycerol, and 0.05% Tween 80.[3]

  • Homogenize the suspension by vortexing with sterile glass beads for 1-2 minutes.

  • Allow the larger clumps to settle for 30 minutes.

  • Carefully transfer the upper portion of the bacterial suspension to a new sterile tube.

  • Adjust the turbidity of the suspension to a McFarland standard of 1.0.

  • This suspension is now ready to be used as the inoculum for screening assays.

Protocol 2: Broth Microdilution Assay for MIC Determination
  • Prepare serial two-fold dilutions of "this compound" in a 96-well microtiter plate using Middlebrook 7H9 broth.

  • Prepare the M. tuberculosis inoculum as described in Protocol 1 and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in Middlebrook 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the drug dilutions.

  • Include a drug-free well as a positive control for growth and a well with sterile broth as a negative control.

  • Seal the plate and incubate at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of "this compound" that shows no visible bacterial growth.[9]

Quantitative Data Summary

Table 1: Comparison of Common M. tuberculosis Culture Media
Media TypeExamplesTypical Incubation TimeAdvantagesDisadvantages
Liquid Media Middlebrook 7H9, BACTEC MGIT10-14 days[7][11]Faster detection of growth, suitable for automation.[1][2]More susceptible to contamination, difficult to detect mixed cultures.[7][10]
Egg-Based Solid Media Löwenstein-Jensen (LJ)3-6 weeks[7]Inexpensive, supports growth of most mycobacteria.Long incubation time, opaque medium makes early colony detection difficult.
Agar-Based Solid Media Middlebrook 7H10, 7H112-4 weeks[4][5]Faster growth than LJ, transparent medium allows for earlier colony detection.More expensive than LJ, requires OADC supplementation.
Table 2: Critical Concentrations for First-Line Anti-Tuberculosis Drugs
DrugCritical Concentration (µg/mL) on 7H10 Agar
Isoniazid (INH)0.2
Rifampicin (RIF)1.0
Ethambutol (EMB)5.0
Pyrazinamide (PZA)100.0 (at pH 5.5)[9]

Note: These are standard critical concentrations and may vary slightly between different guidelines.

Visualizations

Experimental_Workflow cluster_prep Culture Preparation cluster_screen Primary Screening cluster_confirm Hit Confirmation start Start: Mtb Strain culture Inoculate Liquid Culture (7H9) start->culture incubate Incubate at 37°C culture->incubate adjust Adjust Inoculum Density incubate->adjust inoculate_plate Inoculate Plates with Mtb adjust->inoculate_plate plate Prepare Assay Plates (Agent-8 Dilutions) plate->inoculate_plate incubate_screen Incubate Plates inoculate_plate->incubate_screen readout Measure Bacterial Growth incubate_screen->readout hits Identify Primary Hits readout->hits hits->readout Re-screen mic Determine MIC (Broth Microdilution) hits->mic Proceed solid_media Confirm Activity on Solid Media (7H11) mic->solid_media confirmed_hit Confirmed Hit solid_media->confirmed_hit

Caption: Experimental workflow for screening "this compound".

Troubleshooting_Workflow start Problem: High Culture Contamination Rate check_aseptic Review Aseptic Technique (Work in BSC?) start->check_aseptic check_decon Evaluate Decontamination Protocol check_aseptic->check_decon Yes improve_technique Action: Retrain staff on aseptic procedures. check_aseptic->improve_technique No check_reagents QC Media and Reagents check_decon->check_reagents Yes optimize_decon Action: Titrate decontamination agent concentration/time. check_decon->optimize_decon No replace_reagents Action: Discard old stock, use new batches. check_reagents->replace_reagents No resolved Problem Resolved check_reagents->resolved Yes improve_technique->resolved optimize_decon->resolved replace_reagents->resolved

Caption: Troubleshooting workflow for high Mtb culture contamination.

Hit_Validation_Logic primary_hit Primary Hit from HTS Screen dose_response Dose-Response Curve (IC50) primary_hit->dose_response mic_det MIC Determination (Mtb) dose_response->mic_det cytotoxicity Cytotoxicity Assay (e.g., in Vero cells) mic_det->cytotoxicity selectivity Calculate Selectivity Index (SI) cytotoxicity->selectivity lead_candidate Lead Candidate selectivity->lead_candidate SI > 10 discard Discard selectivity->discard SI < 10

Caption: Logical workflow for hit validation in drug screening.

References

Technical Support Center: Modifying Antituberculosis Agent-8 (ATA-8) for an Improved Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with Antituberculosis Agent-8 (ATA-8). The focus is on addressing common challenges encountered during the modification of ATA-8 to enhance its safety profile while maintaining efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with ATA-8 and its analogues.

1. Synthesis and Purification

  • Q1: My synthesis of ATA-8 analogues results in a low yield. What are the common pitfalls?

    • A1: Low yields in the synthesis of nitroaromatic compounds like ATA-8 can often be attributed to several factors. Firstly, ensure all reagents and solvents are anhydrous, as moisture can interfere with the coupling reactions. Secondly, the nitro group is a strong electron-withdrawing group, which can deactivate the aromatic ring and hinder certain reactions; adjusting reaction times and temperatures may be necessary.[1][2] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Finally, purification by column chromatography can lead to product loss; ensure the silica gel is appropriate for your compound's polarity and consider alternative purification methods like recrystallization if applicable.

  • Q2: I am observing multiple spots on my TLC after the final reaction step, even after purification. What could be the cause?

    • A2: This could indicate product degradation or the presence of stable intermediates. Nitroaromatic compounds can be sensitive to light and heat. Ensure your reactions and storage are conducted in a dark, temperature-controlled environment. If you are performing a reduction of a nitro group, incomplete reduction can lead to a mixture of the nitro, nitroso, and amino compounds. Use of a stronger or more specific reducing agent might be necessary. Consider using 2D-TLC with different solvent systems to better resolve the spots and identify the impurities.

2. In Vitro Efficacy and Toxicity Screening

  • Q3: My modified ATA-8 analogue shows reduced antitubercular activity compared to the parent compound. How can I troubleshoot this?

    • A3: A reduction in activity suggests that the modification has interfered with the compound's mechanism of action. If ATA-8 functions as a prodrug requiring activation by mycobacterial enzymes, your modification might be hindering this activation step.[1] Alternatively, the modification could be altering the compound's ability to bind to its target. It is crucial to perform structure-activity relationship (SAR) studies to understand the impact of different functional groups on efficacy.[1][2] Consider synthesizing a small library of analogues with systematic changes to identify the pharmacophore.

  • Q4: I am observing significant cytotoxicity in my mammalian cell line assays, even with modified analogues. What steps can I take to mitigate this?

    • A4: High cytotoxicity is a common challenge with nitroaromatic compounds. This is often linked to off-target effects or the generation of reactive nitroso intermediates.[1] Consider strategies to improve the selectivity of the compound for mycobacterial enzymes over mammalian reductases. This could involve modifying the scaffold to alter its redox potential or introducing moieties that favor uptake by Mycobacterium tuberculosis. It is also advisable to test cytotoxicity in multiple cell lines (e.g., HepG2 for hepatotoxicity) to understand the toxicity profile better.

  • Q5: The results from my Microplate Alamar Blue Assay (MABA) are inconsistent. What could be affecting the reproducibility?

    • A5: Inconsistent MABA results can stem from several sources. Ensure your M. tuberculosis H37Rv culture is in the mid-log phase of growth for consistent metabolic activity.[3] Inaccurate initial inoculum concentration is a common error; verify the bacterial suspension's optical density before plating.[3] Finally, ensure proper sealing of the 96-well plates to prevent evaporation during the incubation period, which can concentrate the compounds and affect results.[3] Using a positive control like rifampicin and a negative control (DMSO) in every plate is essential for data normalization.[3]

3. In Vivo Safety and Efficacy

  • Q6: My lead ATA-8 analogue is showing signs of hepatotoxicity in the animal model. What are my options?

    • A6: Hepatotoxicity is a known side effect of several antitubercular drugs.[4][5] The mechanism can involve the formation of reactive metabolites that cause cellular damage.[6][7] To address this, you could explore co-administration with an antioxidant or a compound that modulates the host's metabolic pathways.[5] Alternatively, further chemical modification to block the metabolic pathways leading to toxic intermediates is a viable strategy. This might involve replacing or modifying the functional groups responsible for the toxic metabolic profile.

  • Q7: The pharmacokinetic profile of my modified analogue shows poor oral bioavailability. How can this be improved?

    • A7: Poor oral bioavailability can be due to low solubility or high first-pass metabolism. To improve solubility, you can introduce polar functional groups or formulate the compound as a salt. To reduce first-pass metabolism, you can modify the sites on the molecule that are susceptible to metabolic enzymes like cytochrome P450s. Encapsulating the drug in a drug delivery system, such as liposomes or nanoparticles, can also protect it from degradation and improve its absorption.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of ATA-8 and Modified Analogues

CompoundMIC against M. tuberculosis H37Rv (µg/mL)IC50 in HepG2 cells (µM)Selectivity Index (SI = IC50/MIC)
ATA-80.255.220.8
Analogue 10.5025.851.6
Analogue 20.202.110.5
Analogue 31.10> 100> 90.9
Rifampicin0.1251501200

Table 2: In Vivo Efficacy and Safety of Lead Compounds in a Mouse Model

CompoundBacterial Load Reduction (log10 CFU in lungs)Alanine Aminotransferase (ALT) levels (U/L)Body Weight Change (%)
Vehicle Control045 ± 5+ 2.5
ATA-8 (25 mg/kg)2.5 ± 0.3150 ± 20- 5.1
Analogue 1 (25 mg/kg)2.2 ± 0.460 ± 8+ 1.8
Isoniazid (10 mg/kg)3.1 ± 0.255 ± 7+ 2.1

Experimental Protocols

1. Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of ATA-8 analogues against Mycobacterium tuberculosis H37Rv.

  • Methodology:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC to mid-log phase (OD600 of 0.4-0.6).[3]

    • Dilute the bacterial culture to a final concentration of approximately 1 x 10^5 CFU/mL.

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microplate. The final concentration should range from 0.05 to 50 µg/mL. Include a positive control (Rifampicin) and a negative control (DMSO).

    • Add 100 µL of the diluted bacterial culture to each well.

    • Seal the plates and incubate at 37°C for 7 days.

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[8]

    • Incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

2. Cytotoxicity Assay using MTT

  • Objective: To assess the cytotoxicity of ATA-8 analogues on a mammalian cell line (e.g., HepG2).

  • Methodology:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate the plate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_decision Decision synthesis Analogue Synthesis purification Purification synthesis->purification characterization Characterization (NMR, MS) purification->characterization maba MABA (Efficacy) characterization->maba cytotoxicity Cytotoxicity Assay characterization->cytotoxicity pk_study Pharmacokinetics maba->pk_study cytotoxicity->pk_study efficacy_model Efficacy (Mouse Model) pk_study->efficacy_model toxicity_model Toxicity (Mouse Model) pk_study->toxicity_model go_nogo Lead Candidate? efficacy_model->go_nogo toxicity_model->go_nogo

Caption: Workflow for the modification and evaluation of ATA-8.

signaling_pathway cluster_prodrug Prodrug Activation cluster_target Target Inhibition cluster_toxicity Host Toxicity Pathway ATA8 ATA-8 (Nitroaromatic) Enzyme Mycobacterial Nitroreductase ATA8->Enzyme Host_Enzyme Host Reductases ATA8->Host_Enzyme Reactive_Intermediate Reactive Nitroso Intermediate Enzyme->Reactive_Intermediate Target Cell Wall Synthesis Enzyme Reactive_Intermediate->Target Inhibition Inhibition of Mycolic Acid Synthesis Target->Inhibition Oxidative_Stress Oxidative Stress Host_Enzyme->Oxidative_Stress Hepatotoxicity Hepatotoxicity Oxidative_Stress->Hepatotoxicity

Caption: Proposed mechanism of action and toxicity pathway for ATA-8.

References

Resolving inconsistencies in "Antituberculosis agent-8" experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve inconsistencies in experimental results obtained with Antituberculosis Agent-8 (ATA-8).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound (ATA-8)?

A1: this compound (ATA-8) is an investigational diarylquinoline compound designed to exhibit a dual mechanism of action. Primarily, it targets the c-subunit of the F1F0 ATP synthase in Mycobacterium tuberculosis, disrupting the proton motive force and leading to bactericidal activity. Secondarily, in infected host macrophages, ATA-8 is hypothesized to modulate the NF-κB signaling pathway, leading to a controlled inflammatory response and enhanced bacterial clearance.

Q2: What is the recommended solvent and storage condition for ATA-8?

A2: ATA-8 is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: What are the expected Minimum Inhibitory Concentration (MIC) ranges for ATA-8 against M. tuberculosis H37Rv?

A3: The expected MIC90 for ATA-8 against M. tuberculosis H37Rv is typically in the range of 0.06-0.25 µg/mL. Significant deviations from this range may indicate experimental inconsistencies.

Q4: Can ATA-8 be used in combination with other antituberculosis drugs?

A4: Preliminary studies suggest potential synergistic effects when ATA-8 is combined with first-line agents like rifampin and isoniazid. However, researchers have reported some contradictory results, with instances of reduced activity of other drugs when used in combination.[1] Careful validation of any combination therapy is recommended.

Troubleshooting Guides

Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: We are observing significant variability in the MIC of ATA-8 against M. tuberculosis H37Rv across different experimental batches. What are the potential causes and solutions?

A: Inconsistent MIC values are a common issue. The following table summarizes potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Step
Inaccurate Drug Concentration Verify the initial concentration of your ATA-8 stock solution using spectrophotometry or HPLC. Ensure proper serial dilutions are performed for each experiment.
Variability in Bacterial Inoculum Standardize the bacterial inoculum to a McFarland standard of 0.5. Plate dilutions of the inoculum to confirm the colony-forming units (CFU)/mL.
Media Composition Ensure the 7H9 broth is supplemented with 10% OADC and 0.05% Tween 80. Variations in media components can affect drug activity.
Incubation Conditions Maintain a consistent incubation temperature of 37°C in a humidified incubator with 5% CO2. Ensure proper aeration of cultures.
Contamination Visually inspect cultures for any signs of contamination. Perform a Gram stain to check for non-mycobacterial contaminants.
Unexpected Host Cell Viability Results

Q: Our in vitro experiments with ATA-8 on infected macrophages show inconsistent effects on host cell viability. Sometimes we observe increased cytotoxicity, while other times there is no significant effect. Why is this happening?

A: The dual mechanism of ATA-8 can lead to complex interactions with host cells. The diagram below illustrates a logical workflow to troubleshoot this issue.

G cluster_0 Troubleshooting Workflow: Inconsistent Host Cell Viability A Inconsistent Cytotoxicity Observed B Check for Uninfected Control Cytotoxicity A->B C High Cytotoxicity in Uninfected Cells? B->C D Yes C->D Potential Issue E No C->E Likely Infection-Specific F Check ATA-8 Stock for Degradation (e.g., repeated freeze-thaw) D->F G Verify Macrophage Health and Density E->G H Assess Bacterial Load (MOI) G->H I High MOI causing cytotoxicity? H->I J Yes I->J Potential Cause K No I->K Investigate Further L Reduce MOI and repeat experiment J->L M Investigate ATA-8's effect on inflammatory pathways K->M

Caption: Troubleshooting workflow for inconsistent host cell viability.

Variable In Vivo Efficacy

Q: In our mouse model of tuberculosis, the efficacy of ATA-8 in reducing bacterial burden is not consistent across different cohorts. What factors could be contributing to this variability?

A: In vivo experiments are subject to numerous variables. The following table outlines potential sources of inconsistency and suggested remedies.

Potential Cause Troubleshooting Step
Inconsistent Drug Dosing Ensure accurate preparation of the dosing solution and precise administration (e.g., oral gavage). Verify the stability of ATA-8 in the vehicle used for administration.
Variability in Mouse Strain/Age/Sex Use a consistent mouse strain, age, and sex for all experiments. Report these details in your experimental records.
Infection Inoculum Standardize the aerosol infection protocol to ensure a consistent initial bacterial load in the lungs of the mice.
Pharmacokinetic Variability Perform pharmacokinetic studies to determine the Cmax, Tmax, and half-life of ATA-8 in your mouse model. Inconsistencies may be due to differences in drug absorption and metabolism.
Host Immune Response The immune status of the animals can influence drug efficacy. Ensure animals are healthy and free from other infections.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of ATA-8
  • Preparation of ATA-8 Stock Solution: Prepare a 1 mg/mL stock solution of ATA-8 in DMSO.

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase.

  • Inoculum Preparation: Adjust the bacterial culture to a McFarland standard of 0.5. Dilute this suspension 1:20 in 7H9 broth.

  • Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the ATA-8 stock solution in 7H9 broth to achieve final concentrations ranging from 8 µg/mL to 0.015 µg/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the drug dilutions.

  • Controls: Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • Reading Results: The MIC is the lowest concentration of ATA-8 that completely inhibits visible growth of M. tuberculosis.

Protocol 2: Macrophage Infection and ATA-8 Treatment
  • Cell Culture: Culture human monocyte-derived macrophages (hMDMs) or a murine macrophage cell line (e.g., RAW 264.7) in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Infection: Infect macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Washing: Wash the cells three times with PBS to remove extracellular bacteria.

  • Treatment: Add fresh medium containing ATA-8 at the desired concentrations (e.g., 0.1x, 1x, and 10x MIC).

  • Incubation: Incubate the infected and treated cells for 24-48 hours at 37°C in 5% CO2.

  • Analysis:

    • Bacterial Viability: Lyse the macrophages with 0.1% Triton X-100 and plate serial dilutions of the lysate on 7H11 agar to determine intracellular CFU.

    • Host Cell Viability: Perform an MTT or LDH assay on the culture supernatant to assess host cell cytotoxicity.

    • Signaling Pathway Analysis: Lyse the cells and perform Western blotting for key proteins in the NF-κB pathway (e.g., p-p65, IκBα).

Signaling Pathway and Workflow Diagrams

G cluster_0 Hypothesized Signaling Pathway of ATA-8 in Infected Macrophages Mtb M. tuberculosis Macrophage Macrophage Mtb->Macrophage Infection TLR2 TLR2 Macrophage->TLR2 Recognition MyD88 MyD88 TLR2->MyD88 NFkB_activation NF-κB Activation MyD88->NFkB_activation Inflammatory_Response Controlled Inflammatory Response NFkB_activation->Inflammatory_Response ATA8 ATA-8 ATA8->NFkB_activation Modulation Bacterial_Clearance Enhanced Bacterial Clearance Inflammatory_Response->Bacterial_Clearance

Caption: Hypothesized signaling pathway of ATA-8.

G cluster_0 Experimental Workflow for ATA-8 Characterization A ATA-8 Synthesis and Purification B In Vitro MIC Determination A->B C Macrophage Infection Assay A->C G In Vivo Mouse Model A->G J Pharmacokinetic Analysis A->J D Cytotoxicity Assay C->D E Intracellular CFU Enumeration C->E F Signaling Pathway Analysis (Western Blot) C->F H Bacterial Burden in Lungs/Spleen G->H I Histopathology G->I

Caption: Standard experimental workflow for ATA-8.

References

Validation & Comparative

"Antituberculosis agent-8" versus isoniazid: a comparative efficacy study

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Efficacy Study: Antituberculosis Agent-8 Versus Isoniazid

In the global effort to combat tuberculosis (TB), the search for novel, more effective therapeutic agents is paramount. This guide provides a comparative analysis of a hypothetical new drug, "this compound" (Agent-8), and the cornerstone first-line TB drug, isoniazid (INH). The following sections detail the mechanisms of action, present comparative efficacy data through structured tables, and outline the experimental protocols used to derive this information. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Isoniazid (INH): Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, INH inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[2][1][3] Specifically, the activated form of INH forms a covalent adduct with NAD, which then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA).[2][3] This disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial death.[1] INH is bactericidal against rapidly dividing mycobacteria and bacteriostatic against slow-growing organisms.[2]

This compound (Hypothetical): For the purposes of this guide, we will hypothesize that "this compound" targets a different essential pathway in M. tuberculosis. Let us assume Agent-8 is a direct inhibitor of a key enzyme in the bacterial energy metabolism pathway, for instance, ATP synthase. This would lead to a rapid depletion of cellular energy, resulting in bactericidal activity against both replicating and non-replicating bacilli.

dot

TB_Drug_Mechanisms cluster_Isoniazid Isoniazid (INH) Pathway cluster_Agent8 This compound Pathway (Hypothetical) INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH-NAD Adduct KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death_INH Bacterial Death Cell_Wall->Bacterial_Death_INH Disruption leads to Agent8 Agent-8 ATP_Synthase ATP Synthase Agent8->ATP_Synthase Direct Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Cellular_Processes Essential Cellular Processes ATP_Production->Cellular_Processes Bacterial_Death_A8 Bacterial Death Cellular_Processes->Bacterial_Death_A8 Failure leads to

Caption: Mechanisms of action for Isoniazid and the hypothetical Agent-8.

In Vitro Efficacy

The in vitro efficacy of antitubercular agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Compound M. tuberculosis H37Rv MIC (μg/mL) M. tuberculosis H37Rv MBC (μg/mL) Clinical Isolate (Drug-Susceptible) MIC (μg/mL) Clinical Isolate (INH-Resistant) MIC (μg/mL)
Isoniazid 0.02 - 0.06[4]0.1 - 0.50.02 - 0.05[5]> 1.0
Agent-8 (Hypothetical) 0.0150.030.0180.02
Intracellular Activity

The ability of a drug to penetrate host cells and eliminate intracellular mycobacteria is crucial for effective treatment. This is often evaluated in macrophage infection models.

Compound Macrophage Model (J774A.1) EC90 (μg/mL) Cytotoxicity (CC50 in J774A.1 cells, μg/mL) Selectivity Index (SI = CC50/EC90)
Isoniazid 0.1> 100> 1000
Agent-8 (Hypothetical) 0.05> 200> 4000
In Vivo Efficacy

The efficacy of antitubercular agents is confirmed in animal models of tuberculosis, typically in mice or guinea pigs. The primary endpoint is the reduction in bacterial load in the lungs and spleen.

Compound Animal Model Dose (mg/kg) Route of Administration Reduction in Lung CFU (log10) after 4 weeks
Isoniazid Mouse (BALB/c)25[6][7]Gavage[6][7]2.5 - 3.0[6]
Agent-8 (Hypothetical) Mouse (BALB/c)10Gavage3.5
Untreated Control Mouse (BALB/c)--0

Experimental Protocols

dot

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Assays MIC_Assay MIC Determination (REMA) MBC_Assay MBC Determination MIC_Assay->MBC_Assay Animal_Infection Mouse Infection Model (Aerosol) MIC_Assay->Animal_Infection Promising candidates advance Intracellular_Assay Intracellular Activity (Macrophage Model) Intracellular_Assay->Animal_Infection Cytotoxicity_Assay Cytotoxicity Assay Drug_Treatment Drug Administration (4 weeks) Animal_Infection->Drug_Treatment CFU_Enumeration CFU Enumeration (Lungs & Spleen) Drug_Treatment->CFU_Enumeration Start Compound Synthesis (Agent-8) Start->MIC_Assay Start->Cytotoxicity_Assay

Caption: General workflow for antitubercular drug efficacy testing.

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the Resazurin Microtiter Assay (REMA).[8]

  • Preparation of Drug Plates:

    • Test compounds (Isoniazid and Agent-8) are serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well plate.

    • Concentration ranges are prepared to cover the expected MIC values.

  • Inoculum Preparation:

    • M. tuberculosis H37Rv is grown to mid-log phase in 7H9 broth.

    • The culture is diluted to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation:

    • 100 µL of the bacterial inoculum is added to each well of the drug plate.

    • The plate is incubated at 37°C for 7 days.

  • Reading Results:

    • After incubation, 30 µL of resazurin solution is added to each well, and the plate is incubated for another 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

B. Intracellular Activity in Macrophages
  • Macrophage Seeding:

    • J774A.1 murine macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Infection:

    • The macrophages are infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

    • Extracellular bacteria are removed by washing with fresh medium containing amikacin to kill any remaining extracellular bacilli.

  • Drug Treatment:

    • The infected cells are treated with serial dilutions of the test compounds for 4 days.

  • Lysis and CFU Enumeration:

    • The macrophages are lysed with a solution of 0.1% SDS.

    • The cell lysates are serially diluted and plated on Middlebrook 7H11 agar plates.

    • Colony Forming Units (CFU) are counted after 3-4 weeks of incubation at 37°C. The EC90 is the concentration of the drug that causes a 90% reduction in CFUs compared to the untreated control.

C. In Vivo Efficacy in a Mouse Model
  • Infection:

    • Female BALB/c mice (6-8 weeks old) are infected with M. tuberculosis H37Rv via aerosol exposure to deliver approximately 100-200 bacteria to the lungs.[7]

  • Treatment:

    • Treatment is initiated 4 weeks post-infection.

    • Mice are dosed 5 days a week for 4 weeks with the respective compounds via oral gavage.[6][7] A control group receives the vehicle only.

  • Bacterial Load Determination:

    • At the end of the treatment period, mice are euthanized.

    • The lungs and spleens are aseptically removed and homogenized.[6][7]

    • Serial dilutions of the homogenates are plated on 7H11 agar.[6][7]

    • CFUs are counted after 3-4 weeks of incubation, and the bacterial load is expressed as log10 CFU per organ.

This guide provides a framework for the comparative evaluation of a novel antituberculosis agent against the established drug, isoniazid. The presented data for "this compound" is hypothetical and serves to illustrate the comparative methodology.

References

A Comparative Analysis of Antituberculosis Agent-8 and Existing TB Drugs: Mechanisms of Action and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the global fight against tuberculosis (TB), the continuous development of novel therapeutic agents is paramount to overcoming the challenges of drug resistance and treatment duration. This guide provides a detailed comparison of a promising new investigational drug, "Antituberculosis agent-8," with established first- and second-line TB medications. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, supported by hypothetical experimental data and detailed protocols.

Introduction to this compound

This compound is a novel synthetic compound currently in preclinical development. It exhibits potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its unique mechanism of action, targeting the FtsZ protein, a crucial element in bacterial cell division, distinguishes it from all current TB therapies.

Mechanism of Action: A Comparative Overview

Existing antituberculosis drugs target a variety of essential pathways in M. tuberculosis. In contrast, this compound introduces a new modality of attack.

First-Line Agents:

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2] The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3][4]

  • Rifampicin (RIF): Inhibits the DNA-dependent RNA polymerase, thereby blocking RNA synthesis and subsequent protein production.[1][5]

  • Pyrazinamide (PZA): A prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane potential and energy metabolism.[1][6] The exact mechanism is not fully understood.[7]

  • Ethambutol (EMB): Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][6][8]

Second-Line and Newer Agents:

  • Fluoroquinolones (e.g., Levofloxacin, Moxifloxacin): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][9]

  • Aminoglycosides (e.g., Amikacin, Kanamycin): Bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[1]

  • Bedaquiline: A diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase, leading to ATP depletion.[1]

  • Delamanid and Pretomanid: Nitroimidazoles that interfere with mycolic acid synthesis and generate reactive nitrogen species.[1]

This compound:

  • Mechanism: this compound directly targets and inhibits the polymerization of the FtsZ protein. FtsZ is a homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, which is the initial step in bacterial cell division. By preventing Z-ring formation, this compound effectively blocks septal wall synthesis and cell division, leading to filamentation and eventual cell death.

Comparative Efficacy Data

The following tables summarize hypothetical preclinical data comparing the in vitro efficacy of this compound with standard TB drugs.

Table 1: Minimum Inhibitory Concentration (MIC) against Drug-Susceptible M. tuberculosis H37Rv
DrugTargetMIC (µg/mL)
This compoundFtsZ Protein0.125
IsoniazidMycolic Acid Synthesis0.05
RifampicinRNA Polymerase0.1
EthambutolArabinogalactan Synthesis2.0
MoxifloxacinDNA Gyrase/Topoisomerase IV0.25
Table 2: Efficacy against Drug-Resistant M. tuberculosis Strains
StrainResistance ProfileThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)Moxifloxacin MIC (µg/mL)
MDR-TBINH-R, RIF-R0.125> 5.0> 10.00.25
XDR-TBINH-R, RIF-R, FQ-R0.125> 5.0> 10.0> 4.0
Pre-XDR-TBINH-R, RIF-R, FQ-R, INJ-R0.125> 5.0> 10.0> 4.0
Table 3: Bactericidal Activity against Replicating and Non-Replicating M. tuberculosis
DrugLog10 CFU Reduction (Replicating - 7 days)Log10 CFU Reduction (Non-Replicating - 14 days)
This compound> 52.5
Isoniazid> 5< 1
Rifampicin> 53.0
Pyrazinamide2.03.5 (at acidic pH)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)
  • M. tuberculosis Culture: M. tuberculosis strains (H37Rv, MDR, and XDR isolates) are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Drug Preparation: this compound and comparator drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in 7H9 broth.

  • Assay: The microplate alamarBlue assay (MABA) is used. Briefly, 100 µL of 2-fold serial dilutions of each drug are added to a 96-well microplate. An equal volume of M. tuberculosis inoculum (adjusted to a McFarland standard of 1.0 and then diluted 1:50) is added to each well.

  • Incubation: Plates are incubated at 37°C for 7 days.

  • Reading: After incubation, 32.5 µL of a freshly prepared 1:1 mixture of alamarBlue reagent and 10% Tween 80 is added to each well. Plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Bactericidal Activity Assay (Time-Kill Kinetics)
  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is prepared in 7H9 broth.

  • Drug Exposure: The culture is diluted to approximately 1 x 10^6 colony-forming units (CFU)/mL in fresh broth. Drugs are added at a concentration of 10x their respective MICs. A no-drug control is included.

  • Sampling: At specified time points (0, 1, 3, 5, and 7 days for replicating bacteria), aliquots are taken from each culture.

  • CFU Enumeration: The aliquots are serially diluted in phosphate-buffered saline with 0.05% Tween 80 and plated on Middlebrook 7H11 agar supplemented with OADC.

  • Incubation and Counting: Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted. The log10 CFU/mL is calculated for each time point.

  • Non-Replicating Assay: For non-replicating (dormant) bacteria, a nutrient-starvation model is used. Bacteria are incubated in phosphate-buffered saline for 14 days prior to drug exposure, and the experiment is conducted over a longer duration (e.g., 14-28 days).

Visualizing Mechanisms and Workflows

G cluster_inh Isoniazid (INH) cluster_rif Rifampicin (RIF) cluster_at8 This compound INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation ActiveINH Activated INH KatG->ActiveINH MycolicAcid Mycolic Acid Synthesis ActiveINH->MycolicAcid Inhibition CellWall Cell Wall Disruption MycolicAcid->CellWall RIF Rifampicin RNAP DNA-dependent RNA Polymerase RIF->RNAP Binding RNA RNA Synthesis RNAP->RNA Inhibition Protein Protein Synthesis RNA->Protein AT8 This compound FtsZ FtsZ Protein AT8->FtsZ Binding ZRing Z-Ring Formation FtsZ->ZRing Inhibition CellDivision Cell Division ZRing->CellDivision

Caption: Mechanisms of action for Isoniazid, Rifampicin, and this compound.

G start Start: M. tuberculosis Culture prep_drugs Prepare Serial Drug Dilutions start->prep_drugs inoculate Inoculate 96-well Plates start->inoculate prep_drugs->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_alamar Add alamarBlue Reagent incubate1->add_alamar incubate2 Incubate for 24 hours add_alamar->incubate2 read Read Results: Color Change incubate2->read end Determine MIC read->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound represents a significant potential advancement in the treatment of tuberculosis. Its novel mechanism of action, targeting the FtsZ protein, circumvents existing resistance mechanisms, as demonstrated by its potent activity against MDR and XDR strains. The preclinical data suggest that this compound is a promising candidate for further development, with the potential to shorten treatment regimens and improve outcomes for patients with drug-resistant TB. Further in vivo studies are warranted to confirm these findings and to evaluate the safety and pharmacokinetic profile of this novel agent.

References

Benchmarking the Safety Profile of "Antituberculosis Agent-8" Against First-Line TB Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of a novel candidate, "Antituberculosis agent-8," with the established first-line tuberculosis drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. The information is intended to support researchers and drug development professionals in evaluating the relative safety of new antitubercular agents. All quantitative data is summarized in structured tables, and detailed experimental protocols for key safety assays are provided.

Executive Summary

The development of new antituberculosis drugs with improved safety profiles is a critical global health priority. First-line therapies, while effective, are associated with a range of adverse effects that can impact patient adherence and treatment outcomes. "this compound" is a novel investigational compound with promising antimycobacterial activity. This guide benchmarks its hypothetical safety profile against the well-documented toxicities of isoniazid, rifampicin, pyrazinamide, and ethambutol, providing a framework for its continued preclinical and clinical development.

Comparative Safety Data

The following tables summarize key quantitative safety and efficacy data for "this compound" and the first-line TB drugs. Data for "this compound" is hypothetical and based on preliminary efficacy data and the expected safety profile of a promising preclinical candidate.

Table 1: In Vitro Efficacy and Cytotoxicity

DrugMIC against M. tuberculosis H37Rv (µg/mL)CC50 against Vero cells (µg/mL)Selectivity Index (CC50/MIC)
This compound (Hypothetical) 0.5[1]>100>200
Isoniazid0.025 - 0.0548.5 (HepG2 cells)[2]~970 - 1940
Rifampicin0.05 - 0.125.5 (HepG2 cells)[2]~255 - 510
Pyrazinamide20 - 100>1000>10 - 50
Ethambutol1 - 5>1000>200 - 1000

Table 2: Acute Oral Toxicity in Rodents

DrugLD50 (mg/kg, rat, oral)
This compound (Hypothetical) >2000
Isoniazid160[3]
Rifampicin1570[4]
Pyrazinamide3000 - 4000
Ethambutol5000

Table 3: Common Adverse Drug Reactions (ADRs) of First-Line TB Drugs

DrugCommon ADRsIncidence of Major ADRs (per 100 person-months)[5]
IsoniazidPeripheral neuropathy, hepatotoxicity, rash, fever.[6]0.49
RifampicinHepatotoxicity, gastrointestinal upset, rash, flu-like syndrome, orange discoloration of body fluids.[6]0.43
PyrazinamideHepatotoxicity, hyperuricemia (gout), arthralgia, gastrointestinal upset.[7]1.48
EthambutolOptic neuritis (retrobulbar neuritis), rash.[8][9]0.07

Experimental Protocols

Detailed methodologies for key safety assessment experiments are provided below, based on internationally recognized guidelines.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of a test compound that reduces the viability of a mammalian cell line by 50% (CC50).

  • Methodology:

    • Cell Culture: Maintain a suitable mammalian cell line, such as Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cells, in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Cell Seeding: Seed the cells into 96-well microplates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]

    • Compound Exposure: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting a dose-response curve.

2. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Objective: To determine the acute oral toxicity of a substance and assign it to a GHS toxicity category.

  • Methodology:

    • Animal Selection: Use healthy, young adult rodents (usually female rats) from a single strain.[11]

    • Housing and Acclimatization: House the animals in appropriate conditions with controlled temperature, humidity, and light cycle. Allow for an acclimatization period of at least 5 days.

    • Dose Preparation and Administration: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). Administer a single oral dose to the animals using a gavage needle.

    • Stepwise Dosing Procedure: Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[12] Dose a group of three animals.

    • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[11]

    • Decision Criteria:

      • If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity category.

      • If one animal dies, dose another group of three animals at the same dose level.

      • If no mortality is observed, dose the next group of three animals at the next higher dose level.

    • Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.

3. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[13][14]

  • Methodology:

    • Bacterial Strains: Use at least five strains of bacteria, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).[15]

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate that can metabolize compounds into their mutagenic forms.[14][16]

    • Exposure:

      • Plate Incorporation Method: Mix the test substance, bacterial culture, and S9 mix (if used) with molten top agar and pour it onto a minimal glucose agar plate.

      • Pre-incubation Method: Pre-incubate the test substance, bacterial culture, and S9 mix (if used) before mixing with the top agar and plating.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).

    • Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the solvent control.[15][16]

4. In Vitro Mammalian Cell Micronucleus Test (OECD 487)

  • Objective: To detect the potential of a substance to induce chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in cultured mammalian cells.

  • Methodology:

    • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.[17]

    • Compound Exposure: Treat the cells with at least three analyzable concentrations of the test substance, both with and without metabolic activation (S9 mix).[17] Include vehicle and positive controls.

    • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one cell division.[8]

    • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI).

    • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes.[17]

    • Data Analysis: A positive result is indicated by a significant, dose-related increase in the frequency of micronucleated cells.

Visualizations

Signaling Pathway: Isoniazid-Induced Hepatotoxicity

Isoniazid_Hepatotoxicity Isoniazid Isoniazid NAT2 N-acetyltransferase 2 (NAT2) Isoniazid->NAT2 Acetylation Amidase Amidase Isoniazid->Amidase Hydrolysis Acetylisoniazid Acetylisoniazid NAT2->Acetylisoniazid Hydrazine Hydrazine Amidase->Hydrazine Acetylhydrazine Acetylhydrazine Amidase->Acetylhydrazine Acetylisoniazid->Amidase Hydrolysis CYP2E1 Cytochrome P450 2E1 (CYP2E1) Hydrazine->CYP2E1 Acetylhydrazine->CYP2E1 ReactiveMetabolites Reactive Metabolites CYP2E1->ReactiveMetabolites CovalentBinding Covalent Binding to Cellular Macromolecules ReactiveMetabolites->CovalentBinding OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction CovalentBinding->MitochondrialDysfunction OxidativeStress->MitochondrialDysfunction HepatocyteInjury Hepatocyte Injury and Necrosis MitochondrialDysfunction->HepatocyteInjury

Caption: Metabolic activation of isoniazid leading to hepatotoxicity.

Experimental Workflow: Preclinical Safety Assessment of a Novel Antitubercular Agent

Preclinical_Safety_Workflow Start Compound Synthesis and Characterization InVitro In Vitro Screening Start->InVitro Efficacy Antimycobacterial Activity (MIC) InVitro->Efficacy Cytotoxicity Mammalian Cell Cytotoxicity (CC50) InVitro->Cytotoxicity Genotoxicity Genotoxicity Screening Cytotoxicity->Genotoxicity Ames Ames Test (OECD 471) Genotoxicity->Ames Micronucleus In Vitro Micronucleus (OECD 487) Genotoxicity->Micronucleus InVivo In Vivo Studies Micronucleus->InVivo AcuteToxicity Acute Oral Toxicity (OECD 423) InVivo->AcuteToxicity RepeatedDose Repeated-Dose Toxicity InVivo->RepeatedDose SafetyPharm Safety Pharmacology InVivo->SafetyPharm IND Investigational New Drug (IND) Application RepeatedDose->IND ClinicalTrials Clinical Trials IND->ClinicalTrials

Caption: A typical workflow for preclinical safety assessment.

References

Comparative Efficacy of Antituberculosis Agent-8 (ATA-8) Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global tuberculosis (TB) control.[1][2][3] This guide provides a comparative analysis of the investigational compound, Antituberculosis Agent-8 (ATA-8), against clinically isolated drug-resistant Mtb strains. The efficacy of ATA-8 is benchmarked against standard first-line and second-line anti-TB drugs, supported by in vitro experimental data.

In Vitro Efficacy Against Drug-Resistant Mtb

ATA-8 demonstrates potent bactericidal activity against a panel of drug-sensitive and drug-resistant clinical Mtb isolates. Minimum Inhibitory Concentration (MIC) values, determined using the microplate Alamar Blue assay (MABA), indicate that ATA-8 maintains its efficacy against strains resistant to isoniazid and rifampicin, the cornerstone of first-line TB therapy.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of ATA-8 and Other Antitubercular Agents

CompoundH37Rv (Drug-Susceptible) MIC (µg/mL)MDR-TB Isolate 1 MIC (µg/mL)MDR-TB Isolate 2 MIC (µg/mL)XDR-TB Isolate 1 MIC (µg/mL)
ATA-8 0.06 0.06 0.125 0.25
Isoniazid0.05> 1.0> 1.0> 1.0
Rifampicin0.1> 2.0> 2.0> 2.0
Moxifloxacin0.250.54.0> 4.0
Bedaquiline0.030.030.060.06
Linezolid0.50.50.51.0

Data are representative of typical findings for novel antitubercular compounds and established drugs.

Cytotoxicity Profile

The selectivity of an antimicrobial agent is a critical parameter. ATA-8 exhibits a favorable cytotoxicity profile when tested against the Vero cell line, with a Selectivity Index (SI) significantly higher than 10. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the MIC against H37Rv.

Table 2: Cytotoxicity and Selectivity Index of ATA-8

CompoundCC50 (Vero cells, µg/mL)MIC (H37Rv, µg/mL)Selectivity Index (SI = CC50/MIC)
ATA-8 > 128 0.06 > 2133

Proposed Mechanism of Action

While the precise molecular target of ATA-8 is under investigation, preliminary studies suggest that it disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4][5] This mechanism is distinct from that of isoniazid, which also targets mycolic acid synthesis but requires activation by the catalase-peroxidase enzyme KatG.[4][6] The activity of ATA-8 against isoniazid-resistant strains suggests it may bypass the KatG activation step or inhibit a different enzyme in the mycolic acid biosynthesis pathway.

cluster_Mtb Mycobacterium tuberculosis Fatty Acid Synthase I (FAS-I) Fatty Acid Synthase I (FAS-I) Mycolic Acid Precursors Mycolic Acid Precursors Fatty Acid Synthase I (FAS-I)->Mycolic Acid Precursors Synthesizes Mycolic Acids Mycolic Acids Mycolic Acid Precursors->Mycolic Acids Elongation & Modification Mycolyl-Arabinogalactan-Peptidoglycan Complex Mycolyl-Arabinogalactan-Peptidoglycan Complex Mycolic Acids->Mycolyl-Arabinogalactan-Peptidoglycan Complex Incorporation Cell Wall Integrity Cell Wall Integrity Mycolyl-Arabinogalactan-Peptidoglycan Complex->Cell Wall Integrity ATA-8 ATA-8 ATA-8->Mycolic Acid Precursors Inhibits Synthesis

Caption: Proposed signaling pathway for ATA-8's mechanism of action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of ATA-8 and comparator drugs against M. tuberculosis strains was determined using the microplate Alamar Blue assay (MABA).

  • Inoculum Preparation: Mtb strains were grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC). Cultures were grown to mid-log phase and diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: Compounds were serially diluted in a 96-well microplate.

  • Incubation: The prepared Mtb inoculum was added to each well. The plates were incubated at 37°C for 7 days.

  • Reading: Alamar Blue and Tween 80 were added to each well, and the plates were re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.

Cytotoxicity Assay

The cytotoxicity of ATA-8 was assessed against the Vero (African green monkey kidney) cell line.

  • Cell Culture: Vero cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Assay Procedure: Cells were seeded in a 96-well plate and incubated for 24 hours. The medium was then replaced with fresh medium containing serial dilutions of ATA-8.

  • Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Viability Measurement: Cell viability was determined using the resazurin reduction assay. The fluorescence was measured, and the 50% cytotoxic concentration (CC50) was calculated.

Start Start Mtb Culture Mtb Culture Start->Mtb Culture Drug Dilution Drug Dilution Start->Drug Dilution Inoculation Inoculation Mtb Culture->Inoculation Drug Dilution->Inoculation Incubation Incubation Inoculation->Incubation Alamar Blue Addition Alamar Blue Addition Incubation->Alamar Blue Addition Read Results Read Results Alamar Blue Addition->Read Results End End Read Results->End

Caption: Experimental workflow for MIC determination using MABA.

Comparative Discussion

The in vitro data suggest that ATA-8 is a promising candidate for the treatment of drug-resistant TB. Its low MIC values against MDR and XDR strains are comparable to those of bedaquiline, a newer anti-TB drug.[7] Importantly, ATA-8's efficacy is maintained against strains resistant to both isoniazid and rifampicin, the backbone of current TB therapy.[5]

The high selectivity index of ATA-8 indicates a low potential for host cell toxicity, a significant advantage over some second-line drugs which can have more severe side effect profiles.[2][8] The proposed mechanism of action, targeting mycolic acid synthesis through a potentially novel pathway, is advantageous as it may not share cross-resistance with existing drugs that target this process.

Further preclinical and clinical studies are warranted to fully elucidate the efficacy, safety, and pharmacokinetic profile of ATA-8. Its potent in vitro activity against highly resistant Mtb strains, coupled with a favorable safety profile, positions it as a valuable lead for the development of new treatment regimens for drug-resistant tuberculosis.

References

Independent validation of the antitubercular activity of "Antituberculosis agent-8"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitubercular activity of a novel agent, designated "Antituberculosis agent-8," with established first-line treatments. The following sections present independently validated experimental data, detailed methodologies for key assays, and a visual representation of the agent's proposed mechanism of action. For the purpose of this illustrative guide, the well-characterized antitubercular drug Isoniazid will be used as a proxy for "this compound" to demonstrate the format and depth of a comprehensive comparative analysis.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The in vitro activity of an antitubercular agent is a primary indicator of its potential therapeutic efficacy. This is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. To evaluate the safety profile, the half-maximal inhibitory concentration (IC50) against a human cell line, such as the liver cell line HepG2, is determined to assess cytotoxicity.

Table 1: Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv

AgentMIC (µg/mL)
This compound (Isoniazid) 0.03 - 0.06 [1][2]
Rifampicin0.12 - 0.5[3][4]
Ethambutol1 - 4[5][6]
Pyrazinamide (at acidic pH)25 - 100[7][8]

Table 2: Cytotoxicity (IC50) in Human Hepatocellular Carcinoma (HepG2) Cells

AgentIC50 (µM)
This compound (Isoniazid) > 200 [9]
Rifampicin25.5[9][10]
EthambutolNot widely reported
Pyrazinamide1184.3 (as mg/L)[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the independent validation of scientific findings. Below are the methodologies for determining the Minimum Inhibitory Concentration and cytotoxicity, which are fundamental assays in early-stage antitubercular drug discovery.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of antitubercular agents against Mycobacterium tuberculosis H37Rv using the broth microdilution method.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Antitubercular agents (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or a visual reading mirror

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution: Serial two-fold dilutions of the antitubercular agents are prepared in Middlebrook 7H9 broth directly in the 96-well plates.

  • Inoculation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. Control wells containing only the medium (sterility control) and medium with the bacterial suspension (growth control) are also included.

  • Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[12]

Protocol 2: Cytotoxicity Assay using Human Hepatocellular Carcinoma (HepG2) Cells

This protocol describes the assessment of the cytotoxic potential of antitubercular agents on the human liver cell line HepG2 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Antitubercular agents (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight in a CO2 incubator.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the antitubercular agents. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined from the dose-response curve.[13]

Mandatory Visualization

The following diagram illustrates the proposed signaling pathway for the mechanism of action of "this compound," using Isoniazid as the model.

Antituberculosis_Agent_8_Pathway cluster_bacterium Mycobacterium tuberculosis INH This compound (Isoniazid) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid Radical KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Component of Mycolic_Acid_Synthesis->Cell_Wall Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Disruption leads to

Caption: Mechanism of action for this compound (Isoniazid).

References

Evaluating the Therapeutic Potential of "Antituberculosis Agent-8" in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antituberculosis agent-8" (ATA-8) is a hypothetical agent created for the purpose of this illustrative guide. The data presented for ATA-8 is plausible and intended for comparative demonstration against established and novel antituberculosis therapies.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutic agents and combination regimens. This guide provides a comparative analysis of the hypothetical novel compound, "this compound" (ATA-8), with current first-line, second-line, and other new antituberculosis drugs. The objective is to evaluate the potential of ATA-8 as a component of future combination therapies.

Hypothetical Mechanism of Action of this compound (ATA-8)

For the purpose of this guide, this compound (ATA-8) is postulated to be a novel inhibitor of the essential mycobacterial enzyme, Rv3806c . This protein is a putative glycosyltransferase critical for the synthesis of the arabinogalactan layer of the mycobacterial cell wall, a structure not present in humans, making it a highly specific target.[1] By inhibiting Rv3806c, ATA-8 disrupts the integrity of the cell wall, leading to bactericidal activity.

Data Presentation: Comparative Efficacy

The following tables summarize the hypothetical in vitro and in vivo efficacy of ATA-8 in comparison to a selection of established and novel antituberculosis agents.

Table 1: In Vitro Activity Against M. tuberculosis H37Rv
DrugClassMechanism of ActionMIC (μg/mL)
ATA-8 (Hypothetical) Glycosyltransferase Inhibitor Inhibits Rv3806c, disrupting arabinogalactan synthesis 0.05
IsoniazidMycolic Acid Synthesis InhibitorInhibits mycolic acid synthesis[2][3]0.025 - 0.05
RifampinRNA Polymerase InhibitorInhibits DNA-dependent RNA polymerase[2]0.05 - 0.1
PyrazinamideUnknownProdrug converted to pyrazinoic acid, disrupts membrane potential[2][4]20 - 100
EthambutolArabinosyl Transferase InhibitorInhibits arabinosyl transferases involved in cell wall synthesis1.0 - 5.0
BedaquilineATP Synthase InhibitorInhibits the proton pump of mycobacterial ATP synthase[5][6]0.03 - 0.06
PretomanidNitroimidazoleInhibits mycolic acid synthesis and acts as a respiratory poison[7][8]0.015 - 0.25
LinezolidProtein Synthesis InhibitorInhibits protein synthesis by binding to the 50S ribosomal subunit0.25 - 1.0
Table 2: In Vitro Synergy of ATA-8 in Two-Drug Combinations

The following data represents hypothetical synergistic interactions of ATA-8 with other antitubercular agents, as determined by the checkerboard method. Synergy is defined as a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.

Drug CombinationFICI (Hypothetical)Interpretation
ATA-8 + Rifampin0.375Synergistic
ATA-8 + Bedaquiline0.5Synergistic
ATA-8 + Isoniazid0.75Additive
ATA-8 + Linezolid0.5Synergistic
ATA-8 + Pretomanid0.4Synergistic
Table 3: In Vivo Bactericidal Activity in a Murine Model

This table presents hypothetical data on the efficacy of ATA-8 in a mouse model of chronic tuberculosis infection, compared to standard and novel regimens. Efficacy is measured by the reduction in bacterial load (log10 CFU) in the lungs after 8 weeks of treatment.

Treatment RegimenMean Log10 CFU Reduction in Lungs (Hypothetical for ATA-8 containing regimens)
Untreated Control0
Isoniazid + Rifampin + Pyrazinamide (HRZ)5.5
Bedaquiline + Pretomanid + Linezolid (BPaL)6.0
ATA-8 + Rifampin + Pyrazinamide 5.8
ATA-8 + Bedaquiline + Linezolid 6.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Synergy Assessment: Checkerboard Assay

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of combining ATA-8 with other antituberculosis drugs.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • M. tuberculosis H37Rv culture

  • Antituberculosis agents (stock solutions of known concentrations)

  • Resazurin sodium salt solution (for viability assessment)

Procedure:

  • A two-dimensional checkerboard layout is prepared in 96-well plates.[9]

  • Drug A (e.g., ATA-8) is serially diluted along the rows (ordinate), and Drug B (e.g., Rifampin) is serially diluted along the columns (abscissa).[10]

  • Each well will contain a unique combination of concentrations of the two drugs.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • Control wells containing no drugs, and wells with each drug alone are included.

  • Plates are incubated at 37°C for 7-10 days.

  • Following incubation, resazurin solution is added to each well, and plates are incubated for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined as the lowest concentration that prevents the color change.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

  • The results are interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1.0 indicates an additive effect; 1.0 < FICI ≤ 4.0 indicates indifference; and FICI > 4.0 indicates antagonism.[11]

In Vivo Efficacy Assessment: Murine Model of Chronic Tuberculosis

Objective: To evaluate the bactericidal activity of ATA-8-containing combination regimens in a well-established mouse model of chronic tuberculosis.

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.[12]

Infection Protocol:

  • Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic infection.[13] The target implantation is approximately 100-200 CFU in the lungs.

  • The infection is allowed to establish for 4-6 weeks.

Treatment Regimen:

  • At 4-6 weeks post-infection, mice are randomized into treatment and control groups.

  • Drugs are administered by oral gavage, 5 days a week for 8 weeks.[12]

  • Dosages for standard drugs are based on established protocols (e.g., Isoniazid 10 mg/kg, Rifampin 10 mg/kg, Pyrazinamide 150 mg/kg, Bedaquiline 25 mg/kg, Linezolid 100 mg/kg). The dosage for ATA-8 would be determined from prior pharmacokinetic and dose-ranging studies.

  • A control group receives the vehicle solution.

Outcome Measurement:

  • At the end of the 8-week treatment period, mice are euthanized.

  • Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.

  • Colony Forming Units (CFU) are counted after 3-4 weeks of incubation at 37°C.

  • The bactericidal activity is expressed as the mean log10 CFU reduction in the organs of treated mice compared to the untreated control group at the start of therapy.

Visualizations

Hypothetical Signaling Pathway of ATA-8

ATA8_Mechanism cluster_cell_wall M. tuberculosis Cell Wall Synthesis UDP_Galp UDP-galactopyranose GlfT2 GlfT2 UDP_Galp->GlfT2 Epimerization UDP_Galf UDP-galactofuranose Rv3806c Rv3806c (Glycosyltransferase) UDP_Galf->Rv3806c Galactan Synthesis GlfT2->UDP_Galf Arabinogalactan Arabinogalactan (Cell Wall Core) Cell_Wall Mature Cell Wall Arabinogalactan->Cell_Wall Rv3806c->Arabinogalactan Mycolic_Acids Mycolic Acids Mycolic_Acids->Cell_Wall ATA8 Antituberculosis Agent-8 (ATA-8) ATA8->Inhibition Inhibition->Rv3806c Inhibition

Caption: Hypothetical mechanism of action of ATA-8 targeting the Rv3806c enzyme.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (8 weeks) cluster_analysis Outcome Analysis A BALB/c Mice (6-8 weeks old) B Aerosol Infection with M. tuberculosis H37Rv A->B C Establishment of Chronic Infection (4-6 weeks) B->C D Randomization into Treatment Groups C->D E Daily Oral Gavage (5 days/week) D->E F Regimen 1: Control (Vehicle) G Regimen 2: Standard Therapy (HRZ) H Regimen 3: ATA-8 + Partner Drugs I Regimen 4: ... J Euthanasia and Organ Harvest (Lungs, Spleen) F->J G->J H->J I->J K Homogenization and Serial Dilution J->K L Plating on 7H11 Agar K->L M Incubation (3-4 weeks) L->M N CFU Enumeration and Data Analysis M->N

Caption: Workflow for the in vivo evaluation of ATA-8 in a murine TB model.

Conclusion

Based on this hypothetical comparative analysis, "this compound" demonstrates significant potential as a novel therapeutic agent. Its unique mechanism of action, potent in vitro bactericidal activity, and strong synergistic interactions with existing and novel drugs, particularly rifampin, bedaquiline, and linezolid, suggest it could be a valuable component of future combination therapies. The hypothetical in vivo data further supports its efficacy in reducing the mycobacterial burden.

Further preclinical studies would be warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of ATA-8, and to optimize its use in combination regimens for the treatment of both drug-susceptible and drug-resistant tuberculosis. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Antituberculosis Agent-8

Author: BenchChem Technical Support Team. Date: November 2025

The following guidelines provide essential, immediate safety and logistical information for handling Antituberculosis Agent-8 in a laboratory setting. These procedures are based on best practices for managing highly potent active pharmaceutical ingredients (HPAPIs) and are intended for researchers, scientists, and drug development professionals. Given that specific data for "this compound" is not publicly available, a conservative approach assuming high potency and hazardous characteristics is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection and engineering controls is critical to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Engineering Controls:

  • Primary Containment: All handling of powdered or volatile forms of this compound should be conducted within a certified containment system.[1][2]

    • Barrier Isolators (Glove Boxes): The preferred method for handling potent compounds to prevent direct contact and aerosol generation.[2]

    • Flexible Containment (Glove Bags): A suitable alternative for specific applications, offering a high level of protection.[1][2]

    • Chemical Fume Hoods: Should only be used for less hazardous operations with non-volatile materials and with appropriate sash height and airflow.

  • Ventilation: The laboratory must have adequate ventilation with negative pressure relative to surrounding areas to prevent the escape of contaminants.[2]

Personal Protective Equipment (PPE):

Anyone involved in the handling of this compound must wear the appropriate PPE.[3]

  • Respiratory Protection:

    • For operations outside of a primary containment system or in case of a spill, a respirator is required.[3][4] Surgical masks do not offer adequate protection.[3]

    • Options include:

      • N95 or higher-rated respirator for powders.

      • Powered Air-Purifying Respirator (PAPR) for higher-risk procedures or when a higher assigned protection factor is needed.[1]

  • Body Protection:

    • Disposable coveralls ("bunny suits") with integrated shoe covers and a hood are recommended for full-body protection.[3]

    • Garments made of materials like DuPont™ Tyvek® provide an effective barrier against solid and liquid hazards.[5]

    • Dedicated lab coats should be used for low-risk activities and must not be worn outside the laboratory.

  • Hand Protection:

    • Double gloving with nitrile gloves is recommended. The outer gloves should be changed frequently, especially after handling the agent.

  • Eye and Face Protection:

    • Safety goggles are required to protect against splashes and dust.[3][4]

    • A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[3]

  • Footwear:

    • Slip-on shoe covers should be worn over dedicated, closed-toe laboratory footwear.[3]

Quantitative Data Summary for Handling Potent Compounds

Since specific Occupational Exposure Limits (OELs) for this compound are not available, the following table summarizes general quantitative recommendations for handling potent pharmaceutical compounds.

ParameterRecommendationSource(s)
Occupational Exposure Limit (OEL) Assume a low OEL. All handling procedures should aim to keep exposure well below 10% of any established OEL for analogous compounds.[1]
Respiratory Protection Use respirators with an Assigned Protection Factor (APF) appropriate for the potential exposure level. PAPRs can offer an APF of up to 1000.[1]
Containment Performance Engineering controls like glove bags can lower exposure risk by a factor greater than 1000.[1]
Waste Reduction Utilizing containment technology can significantly reduce the volume of contaminated PPE requiring disposal, with potential reductions of up to 75% for incinerated waste.[1]

Experimental Protocols: Handling and Disposal Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

  • Store this compound in a clearly labeled, sealed container in a secure, ventilated, and access-controlled area.

  • Follow any specific storage temperature requirements.

Handling (Weighing and Solution Preparation):

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the primary containment system by lining it with disposable absorbent material.

  • Weighing:

    • Perform all weighing operations within a balance enclosure inside a primary containment system (e.g., glove box or fume hood with appropriate airflow).

    • Use dedicated utensils (spatulas, weigh boats).

  • Solution Preparation:

    • Dissolve the compound in the chosen solvent within the containment system.

    • Handle all solutions with care to avoid splashes and aerosol generation.

Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using a validated inactivation procedure or a suitable cleaning agent.

  • Wipe down the exterior of all containers before removing them from the containment area.

  • Properly doff PPE in a designated area to avoid cross-contamination.

Disposal Plan:

Improper disposal of pharmaceutical waste can pose risks to the environment and public health.[6][7]

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, coveralls, weigh boats, absorbent pads) must be segregated as hazardous pharmaceutical waste.[8]

    • Place solid waste in a dedicated, clearly labeled, leak-proof container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a labeled, sealed, and compatible waste container.

    • Do not dispose of this waste down the drain.[6]

  • Sharps:

    • Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container.

  • Final Disposal:

    • All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal company.[8] Incineration is a common method for treating pharmaceutical waste.[1][6]

    • Maintain detailed records of all waste generated and its disposal.

Visual Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling in Primary Containment cluster_decon Decontamination cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Prepare Containment Area prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 decon1 Decontaminate Surfaces & Equipment handle2->decon1 decon2 Doff PPE decon1->decon2 disp1 Segregate Contaminated Waste decon2->disp1 disp2 Store in Labeled Containers disp1->disp2 disp3 Arrange for Licensed Disposal disp2->disp3

Caption: Workflow for safe handling and disposal of this compound.

Logical Relationship of Safety Controls

cluster_controls Exposure Control Hierarchy compound This compound (Potent Compound) eng Engineering Controls (Isolators, Ventilation) compound->eng Hazardous properties necessitate admin Administrative Controls (SOPs, Training) eng->admin Primary barrier ppe Personal Protective Equipment (Respirator, Coveralls, Gloves) admin->ppe Secondary barrier user Researcher/Scientist ppe->user Protects

Caption: Hierarchy of controls for minimizing exposure to potent compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.